molecular formula C9H10FNO2 B152310 (R)-3-Amino-3-(3-fluorophenyl)propanoic acid CAS No. 723284-81-9

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Numéro de catalogue: B152310
Numéro CAS: 723284-81-9
Poids moléculaire: 183.18 g/mol
Clé InChI: GZNJUJNKZBHINS-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R)-3-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJUJNKZBHINS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353312
Record name (3R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723284-81-9
Record name (3R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid: Structure, Synthesis, and Potential as a Neuromodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural features, particularly the fluorine substitution on the phenyl ring and the chiral center, make it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the structure, stereoselective synthesis, and potential biological applications of this compound, with a focus on its putative role as a modulator of GABAergic neurotransmission. Detailed experimental protocols for its synthesis and for assessing its activity at GABA receptors are provided, alongside structured data summaries and logical workflow diagrams to facilitate further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, a derivative of β-alanine, is characterized by a fluorophenyl group attached to the β-carbon, which also serves as a stereocenter. The IUPAC name for this compound is (3R)-3-amino-3-(3-fluorophenyl)propanoic acid.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design.[2]

Below is a 2D representation of the chemical structure:

structure cluster_phenyl C1 HO C3 C C1->C3 C2 O C2->C3 C4 CH₂ C3->C4 C5 CH C4->C5 C6 NH₂ C5->C6 P1 C C5->P1 C7 P2 CH P1->P2 P3 CH P2->P3 P4 C P3->P4 P5 CH P4->P5 F F P4->F P6 CH P5->P6 P6->P1

Figure 1: 2D Structure of this compound.
Physicochemical Data Summary

The following table summarizes key physicochemical properties of 3-Amino-3-(3-fluorophenyl)propanoic acid. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
CAS Number 117391-51-2 (for racemate)[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
XLogP3 1.1PubChem

Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. Several strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids like this compound. One of the most effective methods is the rhodium-catalyzed asymmetric hydrogenation of β-enamido phosphonates or enamides.

Proposed Synthetic Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation

The following diagram illustrates a plausible workflow for the synthesis of the target molecule, starting from 3-fluorobenzaldehyde.

synthesis_workflow start 3-Fluorobenzaldehyde step1 Condensation with Malonic Acid & NH₄OAc start->step1 step2 Protection of Amino Group (e.g., Acylation) step1->step2 step3 Esterification step2->step3 step4 Rhodium-Catalyzed Asymmetric Hydrogenation (with chiral phosphine ligand) step3->step4 step5 Deprotection (Hydrolysis) step4->step5 end This compound step5->end

Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of β-enamides.[3][4] Optimization of reaction conditions, including catalyst, ligand, solvent, and pressure, may be necessary to achieve high yield and enantioselectivity for this specific substrate.

Step 1: Synthesis of (E/Z)-3-Acetamido-3-(3-fluorophenyl)acrylic acid methyl ester

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and methyl acetoacetate (1.1 eq) in methanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude product, add ammonium acetate (3.0 eq) and reflux in ethanol for 8-12 hours.

  • After cooling, filter the precipitate and wash with cold ethanol to obtain the β-amino ester.

  • Dissolve the crude β-amino ester in dichloromethane and add acetic anhydride (1.5 eq) and triethylamine (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the (E/Z) mixture of the title compound.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the (E/Z)-3-acetamido-3-(3-fluorophenyl)acrylic acid methyl ester (1.0 eq) and a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and a chiral phosphine ligand, for example, (R)-SDP (0.011 eq), in a degassed solvent like methanol or dichloroethane.[3]

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 times).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for 24-48 hours.

  • Carefully release the pressure and purge the reactor with nitrogen.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the protected this compound methyl ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 3: Deprotection

  • Dissolve the protected amino ester in a mixture of 6N HCl and dioxane.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin).

  • The final product, this compound, can be isolated by crystallization or further purification if necessary.

Application in Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides with modified backbones. Its incorporation can introduce conformational constraints and enhance resistance to enzymatic degradation. The Fmoc-protected version of this amino acid is commonly used in solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of Fmoc-based SPPS for incorporating an unnatural amino acid like Fmoc-(R)-3-amino-3-(3-fluorophenyl)propanoic acid-OH.

spps_workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) washing1 Washing (DMF) deprotection->washing1 Repeat for each amino acid coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIEA in DMF) washing1->coupling Repeat for each amino acid washing2 Washing (DMF) coupling->washing2 Repeat for each amino acid washing2->deprotection Repeat for each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) start Resin-Bound Amino Acid start->deprotection purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Figure 3: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Potential Biological Activity: Modulation of GABA Receptors

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the ionotropic GABA-A receptors, are important targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates.[5] Fluorinated analogues of GABA and other β-amino acids have been investigated for their potential to modulate GABA receptor activity.[6] It is hypothesized that this compound may act as a modulator of GABA receptors, potentially by binding to an allosteric site and altering the receptor's response to GABA.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the potential mechanism of action of this compound at a GABA-A receptor.

gaba_pathway cluster_membrane Neuronal Membrane gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion Cl⁻ gaba_receptor->cl_ion Channel Opening gaba GABA gaba->gaba_receptor Binds to orthosteric site compound (R)-3-Amino-3- (3-fluorophenyl)propanoic acid compound->gaba_receptor Potentially binds to allosteric site hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_ion->hyperpolarization Influx leads to

Figure 4: Hypothetical modulation of the GABA-A receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound as a GABA receptor modulator, two key experimental approaches are recommended: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This assay determines the ability of the compound to bind to GABA receptors, either at the primary GABA binding site or at an allosteric site. A common approach is to measure the displacement of a known radiolabeled ligand.

binding_assay_workflow start Prepare Brain Membranes (e.g., from rat cortex) step1 Incubate Membranes with: - Radioligand (e.g., [³H]muscimol) - Test Compound (at various concentrations) start->step1 step2 Separate Bound and Free Radioligand (Rapid Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 step4 Data Analysis (Determine IC₅₀ and Ki values) step3->step4 end Affinity of Compound for GABA Receptor step4->end

Figure 5: Workflow for a competitive radioligand binding assay.

This protocol is adapted from standard procedures for GABA-A receptor binding assays.[7]

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction. Wash the pellet by resuspension and centrifugation three times in fresh buffer to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.

    • A saturating concentration of a non-labeled GABA-A agonist (e.g., 100 µM GABA) for non-specific binding.

    • A fixed concentration of [³H]muscimol (e.g., 2-5 nM).

    • The membrane preparation.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the functional effect of the compound on the ion channel activity of GABA-A receptors in living cells, such as cultured neurons or cells expressing recombinant receptors.

patch_clamp_workflow start Prepare Cell Culture (e.g., primary neurons or HEK293 cells expressing GABA-A receptors) step1 Establish Whole-Cell Configuration with a Patch Pipette start->step1 step2 Record Baseline GABA-Evoked Currents step1->step2 step3 Apply Test Compound followed by GABA step2->step3 step4 Record Modulated GABA-Evoked Currents step3->step4 step5 Data Analysis (Compare current amplitudes, kinetics, and dose-response) step4->step5 end Functional Effect of Compound on GABA-A Receptor step5->end

Figure 6: Workflow for whole-cell patch-clamp recording.

This protocol provides a general framework for whole-cell patch-clamp recordings.[8][9][10][11]

  • Cell Preparation: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 10-14 days.

  • Solutions:

    • External solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with ACSF.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual control, approach a neuron with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply GABA (e.g., 1-10 µM) for a short duration to elicit a control current response.

    • Wash out the GABA.

    • Pre-apply this compound at a specific concentration for 1-2 minutes.

    • Co-apply GABA and the test compound and record the current response.

    • Repeat this for a range of compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition caused by the compound.

    • Plot the percentage modulation against the compound concentration and fit the data to a Hill equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to further explore its potential. Future studies should focus on optimizing the enantioselective synthesis to improve yields and reduce costs. Comprehensive in vitro and in vivo pharmacological profiling is necessary to fully characterize its mechanism of action, potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining the therapeutic viability of this and related fluorinated β-amino acids.

References

In-Depth Technical Guide: (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, with a central focus on its molecular weight. This compound is a derivative of β-alanine and is of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents.

Molecular Structure and Properties

This compound is a chiral molecule containing a fluorine-substituted phenyl ring attached to the β-carbon of an amino acid backbone. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Molecular Formula: C₉H₁₀FNO₂[1]

Molecular Weight: The molecular weight of a compound is a fundamental physical property, crucial for a wide range of experimental procedures including quantitative analysis, solution preparation, and stoichiometric calculations in chemical synthesis. The calculated molecular weight for this compound is 183.18 g/mol .[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Monoisotopic Mass 183.06955672 Da
Topological Polar Surface Area 63.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Experimental Protocol: Molecular Weight Determination

The molecular weight of this compound is determined by calculating the sum of the atomic weights of its constituent atoms.

Methodology:

  • Identify the Molecular Formula: The molecular formula is first established as C₉H₁₀FNO₂.

  • Determine Atomic Weights: The standard atomic weights of each element are utilized:

    • Carbon (C): ~12.011 u[4][5][6]

    • Hydrogen (H): ~1.008 u[7][8][9][10][11]

    • Fluorine (F): ~18.998 u[12][13][14][15]

    • Nitrogen (N): ~14.007 u[16][17][18][19][20]

    • Oxygen (O): ~15.999 u[21][22][23][24][25]

  • Calculate Total Molecular Weight: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

    • Carbon: 9 atoms * 12.011 u/atom = 108.099 u

    • Hydrogen: 10 atoms * 1.008 u/atom = 10.080 u

    • Fluorine: 1 atom * 18.998 u/atom = 18.998 u

    • Nitrogen: 1 atom * 14.007 u/atom = 14.007 u

    • Oxygen: 2 atoms * 15.999 u/atom = 31.998 u

    Total Molecular Weight = 108.099 + 10.080 + 18.998 + 14.007 + 31.998 = 183.182 u

This calculated value is then expressed in g/mol for molar mass.

Visualization of the Molecular Weight Calculation

The logical workflow for calculating the molecular weight is depicted in the following diagram.

cluster_elements Elemental Composition cluster_atomic_weights Atomic Weights (g/mol) cluster_calculation Calculation C Carbon (C) 9 atoms C_aw 12.011 H Hydrogen (H) 10 atoms H_aw 1.008 F Fluorine (F) 1 atom F_aw 18.998 N Nitrogen (N) 1 atom N_aw 14.007 O Oxygen (O) 2 atoms O_aw 15.999 Total_C 108.099 C_aw->Total_C x 9 Total_H 10.080 H_aw->Total_H x 10 Total_F 18.998 F_aw->Total_F x 1 Total_N 14.007 N_aw->Total_N x 1 Total_O 31.998 O_aw->Total_O x 2 Molecular_Weight Molecular Weight 183.18 g/mol Total_C->Molecular_Weight + Total_H->Molecular_Weight + Total_F->Molecular_Weight + Total_N->Molecular_Weight + Total_O->Molecular_Weight +

References

An In-depth Technical Guide on the Core Mechanism of Action of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic β-amino acid derivative with potential applications in the development of therapeutics for neurological disorders. While direct pharmacological studies on this specific compound are limited in publicly available literature, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor suggests a likely mechanism of action involving this G-protein coupled receptor. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, focusing on its potential interaction with the GABA-B receptor. The guide details the structure and signaling pathways of the GABA-B receptor, presents pharmacological data from a closely related analog, and provides detailed, generalized experimental protocols for determining the binding affinity and functional activity of novel compounds at this receptor.

Introduction to this compound

This compound is a chiral synthetic amino acid that has garnered interest in medicinal chemistry as a building block for more complex molecules, particularly those targeting the central nervous system.[1] The presence of a fluorine atom on the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. Given its structural resemblance to phenyl-substituted β-amino acids that interact with neurotransmitter receptors, a primary focus of investigation for its mechanism of action is the GABAergic system.

Hypothesized Molecular Target: The GABA-B Receptor

The leading hypothesis for the mechanism of action of this compound is its interaction with the GABA-B receptor. This is based on structure-activity relationships observed in similar molecules.

The GABA-B Receptor: Structure and Function

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2. Both subunits possess a large extracellular "Venus flytrap" domain and a seven-transmembrane domain. The GABA-B1 subunit is responsible for binding endogenous GABA and other orthosteric ligands, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.

Activation of the GABA-B receptor by an agonist leads to the dissociation of the heterotrimeric G-protein (typically Gi/o) into its Gα and Gβγ subunits. These subunits then modulate downstream effector systems:

  • Inhibition of adenylyl cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. This postsynaptic inhibition makes it more difficult for the neuron to fire an action potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also directly inhibit presynaptic P/Q-type and N-type VGCCs, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters.

GABA_B_Signaling Ligand (R)-3-Amino-3- (3-fluorophenyl)propanoic acid (Hypothesized Ligand) GABAB_R GABAB_R Ligand->GABAB_R Binds to GABA-B1 ATP ATP AC AC ATP->AC Substrate cAMP cAMP K_ion K⁺ Hyperpolarization Postsynaptic Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Neurotransmitter_Vesicle Neurotransmitter Vesicles Ca_ion->Neurotransmitter_Vesicle Triggers fusion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release G_Protein G_Protein GABAB_R->G_Protein Activates G_Protein->AC Gαi/o inhibits GIRK GIRK G_Protein->GIRK Gβγ activates VGCC VGCC G_Protein->VGCC Gβγ inhibits AC->cAMP Converts to GIRK->K_ion Efflux VGCC->Ca_ion Influx

Evidence from a Structural Analog

Quantitative Data from a Structural Analog

The following table summarizes the reported pharmacological data for 3-amino-3-(4-chlorophenyl)propanoic acid.

CompoundTargetAssay TypeParameterValueReference
3-amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorFunctional AssaypA23.5[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates weaker antagonist potency.

Experimental Protocols for Pharmacological Characterization

To definitively determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required. Below are detailed, generalized protocols for a radioligand binding assay to assess affinity and a functional assay to determine efficacy at the GABA-B receptor.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-GABA or a selective GABA-B radioligand (e.g., [³H]-CGP54626)

  • Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cortex or cerebellum)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Non-specific Binding Control: High concentration of a known GABA-B ligand (e.g., 1 mM GABA or 100 µM baclofen)

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Counter and Cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer

    • Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the Test Compound

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Brain Membrane Homogenate C Incubate Membranes with Radioligand and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand by Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki (Data Analysis) E->F

Functional Assay Protocol ([³⁵S]GTPγS Binding Assay)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins following receptor stimulation by an agonist.

Materials:

  • Test Compound: this compound

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: As described in the binding assay protocol.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP: Guanosine 5'-diphosphate

  • Agonist Control: Known GABA-B agonist (e.g., GABA or baclofen)

  • Antagonist Control: Known GABA-B antagonist (e.g., CGP55845)

  • Filtration Apparatus and Scintillation Counter

Procedure:

  • Membrane Preparation: Prepare brain membranes as described previously.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Basal Binding: Membranes + [³⁵S]GTPγS + GDP + Assay Buffer

    • Agonist-Stimulated Binding: Membranes + [³⁵S]GTPγS + GDP + Agonist Control

    • Test Compound (Agonist Mode): Membranes + [³⁵S]GTPγS + GDP + varying concentrations of Test Compound

    • Test Compound (Antagonist Mode): Membranes + [³⁵S]GTPγS + GDP + Agonist Control + varying concentrations of Test Compound

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Data Analysis:

    • Agonist Activity: Plot the percentage increase in [³⁵S]GTPγS binding over basal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Activity: Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration. Fit the data to determine the IC50 and calculate the pA2 value using the Schild equation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, its structural characteristics and the known activity of a close analog strongly suggest its potential as a modulator of the GABA-B receptor. The provided experimental protocols offer a clear path for the pharmacological characterization of this and similar compounds.

Future research should focus on performing these in vitro assays to determine its binding affinity and functional efficacy at the GABA-B receptor. Subsequent studies could explore its selectivity against other neurotransmitter receptors and transporters. In vivo experiments in animal models of neurological disorders would then be essential to validate its therapeutic potential. Such a systematic approach will be crucial in uncovering the full pharmacological profile of this compound and its promise as a novel therapeutic agent.

References

Unveiling the Biological Activity of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid analogue that has garnered interest within the scientific community for its potential biological activities, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its interaction with GABA B receptors. While direct quantitative data for this specific enantiomer remains elusive in publicly available literature, this document consolidates information on closely related analogues, outlines relevant experimental protocols, and presents the inferred mechanism of action through signaling pathway diagrams. This guide aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the GABAergic system.

Introduction

This compound belongs to a class of β-amino acids with a phenyl substitution, a structural motif that has been explored for its interaction with various biological targets. The introduction of a fluorine atom to the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological potency. This guide will delve into the anticipated biological target and activity of this compound based on structure-activity relationships (SAR) of similar molecules.

Core Biological Target: GABA B Receptor

Based on the pharmacological profile of structurally similar compounds, the primary biological target of this compound is predicted to be the γ-aminobutyric acid type B (GABA B) receptor. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter GABA in the central and peripheral nervous system.

Inferred Activity: Antagonism

A closely related analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, has been reported to act as a weak, specific antagonist at the GABA B receptor.[1][2][3][4] This suggests that this compound likely shares this antagonistic activity. GABA B receptor antagonists block the receptor, preventing its activation by the endogenous ligand GABA or by synthetic agonists. This can lead to an increase in neuronal excitability.

Quantitative Biological Activity Data

As of the date of this publication, specific quantitative biological activity data (e.g., K i, IC 50, or pA 2 values) for this compound is not available in the peer-reviewed scientific literature. However, for the purpose of comparison and to provide a frame of reference for researchers, the activity of a structurally related compound is presented below.

CompoundBiological TargetAssay TypeMeasured ActivityReference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA B ReceptorFunctional Assay (Guinea Pig Ileum)pA 2 = 3.5[2][4]

Note: The pA 2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA 2 value indicates weaker antagonist activity.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments relevant to its predicted target.

GABA B Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the GABA B receptor.

Objective: To determine the inhibitory constant (K i ) of this compound for the GABA B receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl 2, pH 7.4

  • Radioligand: [ 3 H]CGP54626 (a high-affinity GABA B receptor antagonist)

  • Non-specific binding control: Baclofen (a GABA B receptor agonist)

  • Test compound: this compound

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In test tubes, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [ 3 H]CGP54626 (e.g., 1-2 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of baclofen (e.g., 100 µM).

    • Incubate the tubes at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC 50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Functional Assay: Guinea Pig Ileum Preparation

This ex vivo functional assay can be used to determine the antagonist activity (pA 2 value) of a compound at peripheral GABA B receptors.

Objective: To determine the pA 2 value of this compound as a GABA B receptor antagonist.

Materials:

  • Guinea pig

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl 2 2.5, KH 2 PO 4 1.2, MgSO 4 1.2, NaHCO 3 25, glucose 11)

  • Baclofen (GABA B receptor agonist)

  • Test compound: this compound

  • Organ bath setup with an isometric transducer and data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Mount a segment of the ileum in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O 2 / 5% CO 2 .

    • Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for the contractile response to baclofen.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for baclofen.

    • Repeat the procedure with different concentrations of the antagonist.

  • Data Analysis:

    • Plot the log concentration of baclofen against the contractile response for each antagonist concentration.

    • Determine the dose ratio (the ratio of the EC 50 of baclofen in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA 2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Visualizations

The antagonism of GABA B receptors by this compound would prevent the initiation of the downstream signaling cascade typically activated by GABA.

GABA B Receptor Signaling Pathway

GABA B receptors are heterodimers composed of GABA B1 and GABA B2 subunits. Ligand binding to the GABA B1 subunit induces a conformational change that activates the associated G-protein (G i /G o ). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of their respective effector proteins.

GABA_B_Signaling GABA GABA GABAB_R GABA B Receptor (GABAB1/GABAB2) GABA->GABAB_R Activates Antagonist (R)-3-Amino-3- (3-fluorophenyl)propanoic acid Antagonist->GABAB_R Blocks G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits α subunit K_Channel K+ Channel G_Protein->K_Channel Activates βγ subunit Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits βγ subunit cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release

Caption: GABA B Receptor Signaling Cascade and Point of Antagonism.

Experimental Workflow for Determining Antagonist Activity

The following diagram illustrates the general workflow for characterizing the antagonist activity of a test compound at the GABA B receptor using a functional assay.

Antagonist_Workflow Start Start: Isolated Tissue (e.g., Guinea Pig Ileum) Equilibration Equilibration in Organ Bath Start->Equilibration Agonist_CRC Generate Agonist (Baclofen) Concentration-Response Curve (CRC) Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Incubation Incubate with This compound (Antagonist) Washout->Incubation Agonist_CRC_Antagonist Generate Agonist CRC in presence of Antagonist Incubation->Agonist_CRC_Antagonist Repeat Repeat with multiple Antagonist concentrations Agonist_CRC_Antagonist->Repeat Repeat->Incubation Different [Antagonist] Analysis Data Analysis: Schild Plot Repeat->Analysis All data collected Result Determine pA2 value Analysis->Result

Caption: Workflow for Functional Characterization of a GABA B Receptor Antagonist.

Conclusion

This compound is a compound of interest for its potential as a GABA B receptor antagonist. While direct experimental evidence for its biological activity is currently lacking in the public domain, the known pharmacology of its structural analogues provides a strong rationale for its investigation in this context. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this and related compounds. Future studies are warranted to definitively characterize the potency and efficacy of this compound at the GABA B receptor and to evaluate its broader pharmacological profile.

References

(R)-3-Amino-3-(3-fluorophenyl)propanoic Acid: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic β-amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom, suggests potential applications in modulating neuronal signaling pathways and in the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and biological activity, with a particular emphasis on its potential interaction with GABA receptors.

Chemical and Physical Properties

This compound is a chiral molecule with the (R)-configuration at the β-carbon. The presence of the fluorophenyl group is known to influence the compound's lipophilicity and metabolic stability, which can, in turn, affect its pharmacokinetic profile.[1][2] Basic physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₀FNO₂PubChem
Molecular Weight183.18 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass183.069556 g/mol PubChem
Monoisotopic Mass183.069556 g/mol PubChem
Topological Polar Surface Area63.3 ŲPubChem
Heavy Atom Count13PubChem
Complexity187PubChem

Synthesis

The enantioselective synthesis of this compound can be challenging. The literature describes several general strategies for the synthesis of enantiomerically pure β-amino acids, which can be adapted for this specific compound. One common approach is the use of enzymatic kinetic resolution of a racemic mixture of the corresponding ester.[3]

Illustrative Synthetic Approach: Enzymatic Kinetic Resolution

A potential synthetic route involves the initial preparation of racemic 3-amino-3-(3-fluorophenyl)propanoic acid, followed by enzymatic resolution to isolate the desired (R)-enantiomer.

G A 3-Fluorobenzaldehyde D Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid A->D B Malonic Acid B->D C Ammonium Acetate C->D E Esterification D->E F Racemic Ester E->F G Enzymatic Kinetic Resolution (e.g., Lipase) F->G H This compound Ester G->H I (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid G->I J Hydrolysis H->J K This compound J->K

A potential synthetic workflow for this compound.

Experimental Protocol: General Procedure for Racemic Synthesis (adapted from a similar synthesis) [2]

  • A mixture of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the precipitated crude racemic amino acid is collected by filtration.

  • The crude product can be further purified by recrystallization.

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution (adapted from a similar synthesis) [3]

  • The racemic 3-amino-3-(3-fluorophenyl)propanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).

  • The racemic ester is dissolved in a suitable organic solvent.

  • A lipase enzyme (e.g., from Candida antarctica) is added to the solution.

  • The reaction is monitored until approximately 50% conversion is achieved.

  • The reaction mixture is then separated to isolate the unreacted (R)-ester and the hydrolyzed (S)-acid.

  • The (R)-ester is subsequently hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is limited in the public domain, its structural similarity to GABA suggests that it may interact with GABA receptors. A study on the closely related analog, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed weak antagonist activity at the GABA-B receptor.[4] This suggests that the (R)-3-fluoro isomer may also act as a modulator of GABA-B receptor signaling.

GABA-B Receptor Antagonism

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system. They are involved in a variety of physiological processes, and their modulation has therapeutic potential for conditions such as spasticity, addiction, and pain. Antagonists of the GABA-B receptor block the effects of GABA, leading to an increase in neuronal excitability.

The antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid was determined using a functional assay measuring the inhibition of GABA-induced responses in isolated guinea-pig ileum.[4]

CompoundpA₂ Value
3-Amino-3-(4-chlorophenyl)propanoic acid3.5

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Potential Signaling Pathway

As a potential GABA-B receptor antagonist, this compound would be expected to interfere with the canonical GABA-B receptor signaling pathway.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA GABA GABAB_R_pre GABA-B Receptor GABA->GABAB_R_pre Binds GABAB_R_post GABA-B Receptor GABA->GABAB_R_post Binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates Compound This compound Compound->GABAB_R_pre Blocks AC_pre Adenylate Cyclase G_protein_pre->AC_pre Inhibits Ca_channel Ca²⁺ Channel G_protein_pre->Ca_channel Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Influx G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel K⁺ Channel G_protein_post->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

Proposed mechanism of GABA-B receptor antagonism.

Applications in Drug Development

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of the fluorophenyl moiety can enhance metabolic stability and brain penetration, which are desirable properties for drugs targeting the central nervous system.[1]

Its potential as a GABA-B receptor modulator suggests that it could be a starting point for the development of new drugs for a range of neurological and psychiatric disorders. Further structure-activity relationship (SAR) studies are warranted to explore how modifications to the phenyl ring and the amino acid backbone affect potency and selectivity at the GABA-B receptor and potentially other targets.

Conclusion

This compound is a chiral β-amino acid with potential as a modulator of GABAergic neurotransmission. While direct biological data for this specific enantiomer is scarce, evidence from closely related analogs suggests that it may act as a GABA-B receptor antagonist. Its synthesis can be achieved through established methods for enantioselective β-amino acid preparation. The unique combination of a β-amino acid scaffold and a fluorinated aromatic ring makes this compound a valuable tool for researchers and a promising lead for the development of novel therapeutics targeting the central nervous system. Further detailed pharmacological characterization is necessary to fully elucidate its biological activity and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The primary method detailed is the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor, a robust and well-established method for the enantioselective synthesis of β-amino acids.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Synthesis of Ethyl 3-Amino-3-(3-fluorophenyl)propenoate: Condensation of 3-fluorobenzaldehyde with ethyl acetoacetate and ammonia.

  • N-Acetylation: Protection of the amino group of the enamine intermediate to form the corresponding N-acetyl enamide, Ethyl 3-acetamido-3-(3-fluorophenyl)acrylate.

  • Asymmetric Hydrogenation: Rhodium-catalyzed enantioselective hydrogenation of the N-acetyl enamide to yield the protected (R)-β-amino ester.

  • Hydrolysis: Saponification of the ester and removal of the acetyl protecting group to afford the final product, this compound.

Logical Workflow of the Synthesis

A 3-Fluorobenzaldehyde B Ethyl 3-Amino-3-(3-fluorophenyl)propenoate A->B Condensation C Ethyl 3-Acetamido-3-(3-fluorophenyl)acrylate B->C N-Acetylation D Ethyl (R)-3-Acetamido-3-(3-fluorophenyl)propanoate C:e->D:w Asymmetric Hydrogenation E This compound D->E Hydrolysis

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Amino-3-(3-fluorophenyl)propenoate

This protocol is adapted from analogous procedures for the synthesis of β-aminoacrylates.

Materials:

  • 3-Fluorobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Protocol 2: N-Acetylation to Ethyl 3-Acetamido-3-(3-fluorophenyl)acrylate

Materials:

  • Ethyl 3-Amino-3-(3-fluorophenyl)propenoate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude Ethyl 3-Amino-3-(3-fluorophenyl)propenoate (1.0 eq) in DCM.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 3-acetamido-3-(3-fluorophenyl)acrylate as a mixture of (E)- and (Z)-isomers.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of β-(acylamino)acrylates.[1]

Materials:

  • Ethyl 3-acetamido-3-(3-fluorophenyl)acrylate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-Me-DuPhos or another suitable chiral phosphine ligand

  • Toluene (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a pressure-resistant vial with [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (e.g., (R)-Me-DuPhos, 0.011 eq).

  • Add degassed toluene and stir for 20-30 minutes to form the catalyst solution.

  • In a separate flask, dissolve Ethyl 3-acetamido-3-(3-fluorophenyl)acrylate (1.0 eq) in degassed toluene.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave via syringe.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 100 psi).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo. The crude product, Ethyl (R)-3-acetamido-3-(3-fluorophenyl)propanoate, can be purified by column chromatography if necessary.

Protocol 4: Hydrolysis to this compound

Materials:

  • Ethyl (R)-3-acetamido-3-(3-fluorophenyl)propanoate

  • 6 M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin (or similar)

  • Ammonium hydroxide solution

Procedure:

  • To the crude Ethyl (R)-3-acetamido-3-(3-fluorophenyl)propanoate, add 6 M HCl.

  • Reflux the mixture for 6-8 hours to effect both ester hydrolysis and deacetylation.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and apply it to an ion-exchange column (Dowex 50WX8, H⁺ form).

  • Wash the column with water to remove inorganic salts.

  • Elute the desired amino acid with a dilute ammonium hydroxide solution.

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

  • Concentrate the product-containing fractions in vacuo to obtain this compound as a solid.

Data Presentation

The following tables summarize expected quantitative data based on analogous reactions reported in the literature. Actual results may vary.

Table 1: Asymmetric Hydrogenation Reaction Parameters and Expected Results
EntryCatalyst SystemSubstrate:CatalystH₂ Pressure (psi)SolventTemp (°C)Time (h)Conversion (%)e.e. (%)
1[Rh(COD)₂]BF₄ / (R)-Me-DuPhos100:1100Toluene2524>99>95
2[Rh(COD)₂]BF₄ / (R)-BINAP100:1100Toluene2524>99~90
3[Rh(COD)₂]BF₄ / (R)-Josiphos100:1100Toluene2524>99>98

e.e. = enantiomeric excess

Table 2: Overall Yields for the Synthetic Sequence
StepProductExpected Yield (%)
1Ethyl 3-Amino-3-(3-fluorophenyl)propenoate85-95 (crude)
2Ethyl 3-Acetamido-3-(3-fluorophenyl)acrylate70-85
3Ethyl (R)-3-Acetamido-3-(3-fluorophenyl)propanoate90-98
4This compound75-90
Overall 45-65

Visualizations

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle

cluster_0 Catalytic Cycle A [Rh(L*)]+ B Rh-Enamide Complex A->B + Enamide C Rh-Dihydride Complex B->C + H2 D Hydrometalation C->D Insertion E Reductive Elimination D->E E->A - Product F Product E->F

Caption: Catalytic cycle for hydrogenation.

References

Application Notes and Protocols for Chiral Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of several key methodologies for the enantioselective synthesis of β-amino acids, which are crucial building blocks in pharmaceutical and peptidomimetic research. The following sections detail various synthetic strategies, present quantitative data for comparative analysis, and offer step-by-step experimental protocols for key reactions.

Overview of Synthetic Strategies

The chiral synthesis of β-amino acids can be broadly categorized into several effective methods, each with its own advantages and substrate scope. These include classical chemical transformations, the use of chiral auxiliaries, and modern catalytic approaches employing transition metals, organocatalysts, or enzymes.

  • Arndt-Eistert Homologation: A classical method for the conversion of α-amino acids into their β-homologues.[1][2] This reaction proceeds through a diazoketone intermediate which undergoes a Wolff rearrangement.[1]

  • Synthesis from β-Lactams: Chiral β-lactams are versatile intermediates that can be ring-opened to afford β-amino acids with high stereochemical purity.[3] The stereochemistry of the final product is controlled by the stereoselective synthesis of the β-lactam ring.[4]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[5] Pseudoephedrine is a well-known and effective chiral auxiliary for the asymmetric synthesis of β-amino acids.[5]

  • Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations has emerged as a powerful tool. Methods like the Mannich reaction and conjugate additions are effectively catalyzed by organocatalysts to produce chiral β-amino acids.[6][7]

  • Biocatalysis: Enzymes offer high enantioselectivity and mild reaction conditions for the synthesis of chiral molecules. Transaminases, for instance, are used for the asymmetric synthesis of β-amino acids from prochiral ketones or for the kinetic resolution of racemic β-amino acids.

  • Transition Metal Catalysis: Transition metal complexes with chiral ligands are highly effective catalysts for various asymmetric reactions, including the hydrogenation of enamines to produce chiral β-amino acids.[8]

Data Presentation: Comparison of Chiral Synthesis Methods

The following tables summarize quantitative data for various chiral synthesis methods for β-amino acids, allowing for easy comparison of their efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Decarboxylative Mannich Reaction of β-Keto Acids

EntryImine (1)β-Keto Acid (2)Product (3)Yield (%)[6]Enantiomeric Excess (ee, %)[6]
1N-Boc-p-methoxyphenyl-imine3-oxo-3-phenylpropanoic acid3a9385
2N-Boc-p-nitrophenyl-imine3-oxo-3-phenylpropanoic acid3b9588
3N-Boc-p-chlorophenyl-imine3-oxo-3-phenylpropanoic acid3c9386
4N-Boc-p-tolyl-imine3-oxo-3-phenylpropanoic acid3d9082
5N-Boc-phenyl-imine3-oxo-3-phenylpropanoic acid3e9280

Reactions were performed with imine (0.05 mmol), β-keto acid (0.075 mmol), and a cinchonine-derived bifunctional thiourea catalyst (10 mol%) in Et₂O (0.5 mL) at room temperature for 12 h.[6]

Table 2: Asymmetric Synthesis of α-Substituted β-Amino Acids using Pseudoephedrine as a Chiral Auxiliary

EntryAlkylating AgentProductYield (%)[5]Diastereomeric Ratio (dr)[5]
1Benzyl bromide3a85>95:5
2Isopropyl iodide3b75>95:5
3Allyl bromide3c80>95:5
4Methyl iodide3d7090:10

Reactions involved the lithiation of the pseudoephedrine amide of β-alanine followed by alkylation.[5]

Table 3: Rh-Catalyzed Asymmetric Hydrogenation of Unprotected Enamino Esters

EntrySubstrateLigandYield (%)[8]Enantiomeric Excess (ee, %)[8]
1Methyl (Z)-3-aminobut-2-enoateJosiphos-type L1>9995
2Methyl (Z)-3-amino-3-phenylacrylateJosiphos-type L1>9997
3Methyl (Z)-3-amino-4-methylpent-2-enoateJosiphos-type L2>9996
4Methyl (Z)-3-amino-3-(naphthalen-2-yl)acrylateJosiphos-type L1>9996

Reactions were catalyzed by Rh complexes with Josiphos-type chiral ligands.[8]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Decarboxylative Mannich Reaction

This protocol describes the synthesis of chiral β-amino ketones via a decarboxylative Mannich reaction using a cinchonine-derived bifunctional thiourea catalyst.[6]

Materials:

  • N-protected imine (1.0 eq)

  • β-keto acid (1.5 eq)

  • Cinchonine-derived bifunctional thiourea catalyst (0.1 eq)

  • Diethyl ether (Et₂O)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the N-protected imine (0.05 mmol) and the catalyst (0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired β-amino ketone.

Protocol 2: Synthesis of α-Substituted β-Amino Acids using Pseudoephedrine as a Chiral Auxiliary

This protocol details the enantioselective synthesis of α-substituted β-amino acids starting from β-alanine and using (R,R)-pseudoephedrine as a chiral auxiliary.[5]

Materials:

  • (1R,2R)-(+)-pseudoephedrine-β-alanine amide (1.0 eq)

  • Lithium chloride (LiCl) (4.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq)

  • Alkylating agent (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask containing (1R,2R)-(+)-pseudoephedrine-β-alanine amide (1 eq) and lithium chloride (4 eq), add anhydrous THF.

  • Cool the mixture to -78 °C and add LiHMDS (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the alkylating agent (1.2 eq) and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Concentrate the solution in vacuo and purify the residue by flash chromatography to obtain the alkylated product.

  • The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the desired α-substituted β-amino acid.

Protocol 3: Biocatalytic Asymmetric Synthesis of β-Amino Acids using a Transaminase

This protocol provides a general procedure for the asymmetric synthesis of a β-amino acid from a prochiral β-keto acid using a transaminase.

Materials:

  • β-keto acid (1.0 eq)

  • Amine donor (e.g., L-alanine, isopropylamine) (1.0-1.5 eq)

  • Transaminase (lyophilized powder or whole cells)

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO), if necessary

Procedure:

  • In a temperature-controlled vessel, dissolve the β-keto acid and the amine donor in the buffer solution.

  • Add the PLP cofactor to the mixture.

  • If the substrate has low aqueous solubility, add a minimal amount of a water-miscible organic co-solvent.

  • Initiate the reaction by adding the transaminase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction is complete, terminate it by adding acid (e.g., HCl) to denature the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Isolate the product from the supernatant by standard methods such as ion-exchange chromatography or extraction.

Visualizations

Arndt_Eistert_Homologation cluster_0 Activation cluster_1 Diazoketone Formation cluster_2 Wolff Rearrangement cluster_3 Nucleophilic Trapping alpha_amino_acid α-Amino Acid acid_chloride Acid Chloride alpha_amino_acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone α-Diazoketone acid_chloride->diazoketone + 2 CH₂N₂ - CH₃Cl, -N₂ diazomethane Diazomethane (CH₂N₂) ketene Ketene Intermediate diazoketone->ketene Ag₂O or hν - N₂ beta_amino_acid β-Amino Acid (or ester/amide) ketene->beta_amino_acid + Nucleophile nucleophile Nucleophile (H₂O, ROH, RNH₂) Chiral_Auxiliary_Synthesis start β-Alanine Derivative coupling Couple Substrate and Chiral Auxiliary start->coupling auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) auxiliary->coupling amide Chiral Amide coupling->amide deprotonation Deprotonation (e.g., LiHMDS) amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Cleavage of Chiral Auxiliary alkylated_product->cleavage final_product Enantiopure α-Substituted β-Amino Acid cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary Organocatalytic_Mannich_Reaction cluster_catalytic_cycle Catalytic Cycle catalyst Chiral Thiourea Catalyst activated_imine Activated Imine (H-bonded) catalyst->activated_imine H-bonding imine Imine imine->activated_imine transition_state Diastereoselective Transition State activated_imine->transition_state enolate Enolate from β-Keto Acid enolate->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex product_catalyst_complex->catalyst Catalyst Regeneration product β-Amino Ketone product_catalyst_complex->product keto_acid β-Keto Acid keto_acid->enolate Decarboxylation

References

Application Notes and Protocols for the Incorporation of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, a β-amino acid analog of phenylalanine, offers unique structural and physicochemical characteristics that can be leveraged to design novel peptide-based drugs. The presence of a fluorine atom on the phenyl ring can significantly influence the peptide's conformation, metabolic stability, and binding affinity to biological targets.

The fluorophenyl group can alter the electronic properties of the side chain, potentially leading to enhanced binding interactions through cation-π or other non-covalent interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide. These attributes make this compound an attractive building block for the development of peptides with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed protocols for the incorporation of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), along with methods for purification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the unprotected and Fmoc-protected this compound is provided below.

PropertyThis compoundFmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Molecular Formula C₉H₁₀FNO₂C₂₄H₂₀FNO₄
Molecular Weight 183.18 g/mol 405.42 g/mol
Appearance White to off-white powderWhite to off-white powder
Storage Conditions 2-8°C2-8°C, desiccated

Experimental Protocols

The following protocols outline the general procedure for incorporating Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

Materials:

  • Fmoc-protected resin (e.g., Fmoc-Rink Amide MBHA resin)

  • Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

  • Standard Fmoc-protected α-amino acids

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the final peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of synthesis scale).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL). A white precipitate should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether and re-centrifuge.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

This protocol describes the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.

Materials:

  • Crude peptide

  • RP-HPLC Solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Preparative and analytical C18 RP-HPLC columns

  • Mass spectrometer (e.g., LC-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

    • Purify the peptide by preparative RP-HPLC using a C18 column and a linear gradient of Solvent B into Solvent A.[1][2][3][4]

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.[1]

Quantitative Data

The following table summarizes representative quantitative data for the incorporation of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid in SPPS. Actual values may vary depending on the peptide sequence, coupling reagents, and reaction conditions.

ParameterRepresentative ValueMethod of Determination
Coupling Efficiency >99%UV monitoring of Fmoc deprotection
Overall Crude Yield 60-80%Gravimetric analysis
Purity after RP-HPLC >95%Analytical RP-HPLC at 220 nm
Final Purified Yield 10-30%Gravimetric analysis

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis & Evaluation Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-(R)-3-Amino-3- (3-fluorophenyl)propanoic acid + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) Purification->Analysis BioAssay Biological Activity Assays (e.g., Receptor Binding) Analysis->BioAssay

Caption: Generalized workflow for the synthesis, purification, and analysis of peptides.

Illustrative Signaling Pathway: Peptide-GPCR Interaction

The incorporation of this compound can be used to develop analogs of peptide hormones that target G-protein coupled receptors (GPCRs), such as the somatostatin receptors.[5][6] The following diagram illustrates a generalized signaling pathway initiated by the binding of such a peptide to its receptor.

GPCR_Signaling_Pathway Peptide Peptide containing This compound GPCR G-Protein Coupled Receptor (e.g., Somatostatin Receptor) Peptide->GPCR Binding & Activation G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibition (via Gαi) cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CREB CREB Phosphorylation PKA->CREB Decreased Phosphorylation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Altered Transcription

Caption: A simplified GPCR signaling pathway often targeted by peptide analogs.

Conclusion

This compound is a valuable building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. The protocols and data presented here provide a comprehensive guide for researchers to incorporate this non-canonical amino acid into their peptide synthesis workflows. The unique properties conferred by the fluorinated phenyl group can lead to the development of more stable and potent peptide-based drug candidates, opening new avenues in drug discovery and development.

References

Application Notes and Protocols: (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid as a Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a chiral building block of significant interest in medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This β-amino acid derivative serves as a crucial component in the synthesis of various therapeutics, most notably in the development of agents for metabolic disorders and potentially other disease areas. Its rigid structure and stereochemistry make it an attractive scaffold for designing potent and selective inhibitors or agonists for various biological targets.

These application notes provide an overview of the utility of this compound in the development of two distinct classes of therapeutics: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes and G protein-coupled receptor 40 (GPR40) agonists, another promising target for metabolic diseases. Detailed protocols for the synthesis of the building block and relevant biological assays are provided to facilitate research and development in this area.

Therapeutic Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most well-established application of this compound is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism provides a robust strategy for glycemic control in patients with Type 2 Diabetes. The blockbuster anti-diabetic drug, Sitagliptin, prominently features this fluorinated β-amino acid core.

The following table summarizes the in vitro inhibitory activity of Sitagliptin and its analogs, highlighting the importance of the this compound moiety.

CompoundTargetAssay TypeIC50 (nM)Reference
SitagliptinDPP-4Enzyme Inhibition18[1]
Vildagliptin (Comparator)DPP-4Enzyme Inhibition62
Saxagliptin (Comparator)DPP-4Enzyme Inhibition50
Alogliptin (Comparator)DPP-4Enzyme Inhibition<10
Analog 1 (with 2,4,5-trifluorophenyl)DPP-4Enzyme Inhibition21
Analog 2 (with unsubstituted phenyl)DPP-4Enzyme Inhibition190
G Protein-Coupled Receptor 40 (GPR40) Agonists

Emerging research has identified derivatives of 3-arylpropanoic acids as potent agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretins like GLP-1. This dual mechanism makes GPR40 an attractive target for the development of novel anti-diabetic drugs with a low risk of hypoglycemia. The this compound scaffold can be adapted to design potent and selective GPR40 agonists, such as Takeda's investigational drug TAK-875.

The table below presents the in vitro agonist activity of various phenylpropanoic acid derivatives at the GPR40 receptor.

CompoundTargetAssay TypeEC50 (nM)Reference
TAK-875GPR40Calcium Mobilization28
AMG 837GPR40Calcium Mobilization130
AM-1638GPR40Calcium Mobilization4
Indole Propanoic Acid Derivative 8oGPR40NFAT Luciferase Reporter9.4[2]
Phenylpropanoic Acid Derivative 1GPR40Calcium Mobilization5.7

Signaling Pathways

dot

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake L-Cells L-Cells Food Intake->L-Cells Stimulates K-Cells K-Cells Food Intake->K-Cells Stimulates GLP-1 (Active) GLP-1 (Active) L-Cells->GLP-1 (Active) Releases GIP (Active) GIP (Active) K-Cells->GIP (Active) Releases Pancreatic Beta-Cells Pancreatic Beta-Cells Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Pancreatic Alpha-Cells Pancreatic Alpha-Cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Increased Glucose Uptake Increased Glucose Uptake Insulin Secretion->Increased Glucose Uptake Decreased Hepatic Glucose Production Decreased Hepatic Glucose Production Glucagon Secretion->Decreased Hepatic Glucose Production GLP-1 (Active)->Pancreatic Beta-Cells Stimulates GLP-1 (Active)->Pancreatic Alpha-Cells Inhibits DPP-4 DPP-4 GLP-1 (Active)->DPP-4 Substrate GIP (Active)->Pancreatic Beta-Cells Stimulates GIP (Active)->DPP-4 Substrate GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Inactivates GIP (Inactive) GIP (Inactive) DPP-4->GIP (Inactive) Inactivates DPP-4 Inhibitor (R)-3-Amino-3-(3-fluorophenyl) propanoic acid derivative DPP-4 Inhibitor->DPP-4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

dot

GPR40_Signaling_Pathway cluster_CellMembrane Pancreatic Beta-Cell Membrane cluster_Cytoplasm Cytoplasm GPR40 Agonist (R)-3-Amino-3-(3-fluorophenyl) propanoic acid derivative GPR40 GPR40 GPR40 Agonist->GPR40 Binds to Gq/11 Gq/11 GPR40->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKD1 Protein Kinase D1 DAG->PKD1 Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+->Insulin Granule Exocytosis Triggers PKD1->Insulin Granule Exocytosis Promotes

Caption: GPR40 Agonist Signaling Pathway.

Experimental Protocols

I. Synthesis of this compound

Two common methods for the enantioselective synthesis of the title compound are presented: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation.

This method relies on the enantioselective hydrolysis of a racemic ester catalyzed by a lipase.

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.05 eq) in ethanol, add ammonium acetate (1.1 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • Filter the resulting precipitate (racemic 3-amino-3-(3-fluorophenyl)propanoic acid) and wash with cold ethanol.

  • Suspend the crude amino acid in ethanol and add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude racemic ethyl ester hydrochloride.

Step 2: Enzymatic Kinetic Resolution

  • Suspend the racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (1.0 eq) in diisopropyl ether.

  • Add triethylamine (1.1 eq) and water (4.0 eq).

  • Add lipase from Burkholderia cepacia (e.g., PSIM lipase).

  • Stir the suspension at 45 °C. Monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Separate the aqueous and organic layers.

  • The organic layer contains the unreacted (R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting (R)-ester with aqueous HCl to obtain this compound hydrochloride.

dot

Enzymatic_Resolution_Workflow Racemic Ester Racemic Ester Hydrolysis Hydrolysis Racemic Ester->Hydrolysis Lipase Lipase Lipase->Hydrolysis Separation Separation Hydrolysis->Separation R-Ester R-Ester Separation->R-Ester S-Acid S-Acid Separation->S-Acid Hydrolysis_R Hydrolysis_R R-Ester->Hydrolysis_R Final_R_Acid (R)-3-Amino-3- (3-fluorophenyl)propanoic acid Hydrolysis_R->Final_R_Acid

Caption: Enzymatic Resolution Workflow.

This method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine.

Step 1: Synthesis of (Z)-ethyl 3-amino-3-(3-fluorophenyl)acrylate

  • Condense 3-fluorobenzoylacetate with an ammonia source (e.g., ammonium acetate) in a suitable solvent like toluene with azeotropic removal of water to form the enamine.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the (Z)-ethyl 3-amino-3-(3-fluorophenyl)acrylate (1.0 eq) in a degassed solvent such as methanol.

  • Add a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., a Josiphos-type ligand) under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).

  • Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or LC-MS).

  • Carefully vent the reactor and remove the solvent under reduced pressure.

  • The resulting crude product is the (R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate.

  • Hydrolyze the ester as described in Method A to obtain the final product.

dot

Asymmetric_Hydrogenation_Workflow Enamine Enamine Hydrogenation H₂ Enamine->Hydrogenation Rh_Catalyst Rh-Chiral Ligand Rh_Catalyst->Hydrogenation R-Ester R-Ester Hydrogenation->R-Ester Hydrolysis Hydrolysis R-Ester->Hydrolysis Final_R_Acid (R)-3-Amino-3- (3-fluorophenyl)propanoic acid Hydrolysis->Final_R_Acid

Caption: Asymmetric Hydrogenation Workflow.

II. In Vitro DPP-4 Inhibition Assay Protocol

This fluorometric assay determines the inhibitory activity of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Positive control: Sitagliptin

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the DPP-4 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the substrate Gly-Pro-AMC in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compound and Sitagliptin in DMSO, then dilute with assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the well is low (<1%).

  • Assay Protocol (per well):

    • Add 25 µL of assay buffer.

    • Add 25 µL of the test compound or positive control at various concentrations. For the enzyme activity control, add 25 µL of assay buffer with the same percentage of DMSO as the compound wells.

    • Add 50 µL of the diluted DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the Gly-Pro-AMC substrate solution.

    • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.

III. In Vitro GPR40 Agonist Assay (Calcium Mobilization) Protocol

This assay measures the ability of a compound to activate GPR40, leading to an increase in intracellular calcium.

Materials:

  • A cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test compound (dissolved in DMSO)

  • Positive control: A known GPR40 agonist (e.g., TAK-875)

  • 96-well or 384-well black, clear-bottom microplate

  • Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Plate the GPR40-expressing cells in the microplate and grow to confluence.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Protocol:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument's fluidics system adds the test compound or control to the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of the positive control.

    • Plot the normalized response against the logarithm of the test compound concentration and determine the EC50 value using a non-linear regression curve fit.

Conclusion

This compound is a proven and valuable building block in modern medicinal chemistry. Its successful incorporation into the DPP-4 inhibitor Sitagliptin has paved the way for its use in other therapeutic areas. The emerging potential of its derivatives as GPR40 agonists further underscores its versatility. The protocols and data provided herein are intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics targeting metabolic and other diseases, leveraging the unique properties of this fluorinated β-amino acid.

References

Application Notes and Protocols for the Spectroscopic Analysis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate structural elucidation and purity assessment.

Spectroscopic Data Summary

While specific experimental data for this compound is not widely available in the public domain, the following tables present predicted data based on the analysis of structurally similar compounds, including 3-phenylpropionic acid derivatives and other amino acids.[1][2] This data serves as a benchmark for experimental verification.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.5m1HAr-H
~7.1-7.3m3HAr-H
~4.5-4.6t1HCH-NH₂
~2.8-3.0d2HCH₂-COOH

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~175C=O
~163 (d, J ≈ 245 Hz)C-F
~142 (d)Ar-C
~131 (d)Ar-CH
~125 (d)Ar-CH
~115 (d)Ar-CH
~114 (d)Ar-CH
~55CH-NH₂
~40CH₂-COOH

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3000BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3000-2850MediumC-H stretch (aromatic and aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-F stretch
~1220MediumC-O stretch (carboxylic acid)
~800-700StrongC-H bend (aromatic)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)

m/zPredicted Fragment
184.07[M+H]⁺
167.07[M+H - NH₃]⁺
138.04[M+H - HCOOH]⁺
123.05[C₈H₈F]⁺
109.04[C₇H₆F]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-3 s

  • Relaxation Delay: 2 s

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2 s

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Absorbance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Identify and label the major absorption bands.

  • Assign the bands to the corresponding functional groups by comparing with the predicted data and standard IR correlation tables.[3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap mass spectrometer).

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of 0.1% formic acid to promote ionization.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5-4.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): 10-30 eV (for fragmentation studies)

Data Processing:

  • Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Analyze the mass-to-charge ratios of the parent and fragment ions.

  • Propose fragmentation pathways consistent with the observed ions, considering the loss of small neutral molecules like water, ammonia, and formic acid.[6][7]

Visualizations

The following diagrams illustrate the workflow and logical connections of the spectroscopic techniques employed in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Spectroscopic_Information_Integration cluster_techniques Spectroscopic Techniques cluster_information Provided Information compound This compound NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Presence of Functional Groups (e.g., -COOH, -NH₂, C-F) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info NMR_info->compound Confirms Structure IR_info->compound Confirms Functional Groups MS_info->compound Confirms Molecular Formula

References

Application Note: HPLC Purification of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a β-amino acid derivative of significant interest in pharmaceutical research and development due to its potential as a building block for various bioactive molecules. As stereochemistry plays a crucial role in pharmacological activity, the isolation of the pure (R)-enantiomer is essential. This application note details a representative method for the preparative High-Performance Liquid Chromatography (HPLC) purification of this compound from a racemic mixture. The described protocol utilizes a chiral stationary phase (CSP) for effective enantioselective separation.

Challenges in Chiral Separation

The primary challenge in purifying this compound is the separation of the desired (R)-enantiomer from its (S)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to achieve separation. Chiral HPLC, employing a chiral stationary phase, provides an efficient means to resolve these stereoisomers. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct separation of underivatized amino acids, offering a streamlined purification process by eliminating the need for derivatization.[1]

Experimental Protocols

Sample Preparation

A racemic mixture of 3-Amino-3-(3-fluorophenyl)propanoic acid is dissolved in the mobile phase to a concentration of 1-5 mg/mL. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter and prevent column clogging.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system equipped with a UV detector. The following conditions are a starting point and may require optimization for specific equipment and sample loads.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC with Gradient Capability
Column Astec® CHIROBIOTIC® T, 250 x 10 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Gradient Isocratic, 70% B
Flow Rate 5.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 500 µL

Note: The Astec® CHIROBIOTIC® T column, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector, has demonstrated success in resolving the enantiomers of underivatized amino acids. The mobile phase composition is critical and may require adjustment to optimize resolution and retention times.

Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification racemic_mixture Racemic Mixture of 3-Amino-3-(3-fluorophenyl)propanoic acid dissolution Dissolve in Mobile Phase (1-5 mg/mL) racemic_mixture->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample onto Preparative HPLC System filtration->injection separation Chiral Separation on Astec® CHIROBIOTIC® T Column injection->separation detection UV Detection at 254 nm separation->detection fraction_collection Collect Fractions Corresponding to the (R)-Enantiomer Peak detection->fraction_collection purity_analysis Analyze Collected Fractions for Purity and Enantiomeric Excess (ee) fraction_collection->purity_analysis solvent_evaporation Pool Pure Fractions and Evaporate Solvent purity_analysis->solvent_evaporation final_product Isolated (R)-3-Amino-3- (3-fluorophenyl)propanoic acid solvent_evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

Post-Purification Analysis

The collected fractions corresponding to the (R)-enantiomer peak should be analyzed for purity and enantiomeric excess (ee). This can be achieved by re-injecting a small aliquot of each fraction onto an analytical chiral HPLC column under similar, but analytical-scale, conditions. Fractions with the desired purity (>98%) and enantiomeric excess (>99%) are pooled. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound as a solid.

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification. The retention times are hypothetical and will vary based on the specific HPLC system and conditions used.

Table 2: Expected Chromatographic Data

CompoundRetention Time (min)Purity (%)Enantiomeric Excess (ee) (%)Yield (%)
(S)-enantiomer~12.5---
(R)-enantiomer ~15.8 >98 >99 ~40-45

Note: The elution order of enantiomers can sometimes be reversed by using a chiral stationary phase with the opposite chirality.

Conclusion

This application note provides a detailed protocol for the preparative HPLC purification of this compound. The use of a teicoplanin-based chiral stationary phase allows for the direct separation of the enantiomers without the need for derivatization. The described method is a robust starting point for researchers and scientists in drug development, and can be optimized to achieve high purity and enantiomeric excess of the target compound. Further optimization of the mobile phase composition and gradient may lead to improved resolution and shorter run times.

References

Application Notes: Incorporating (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-canonical β-amino acid increasingly utilized in drug discovery and development. Its incorporation into peptide sequences can confer advantageous properties, including enhanced metabolic stability, improved pharmacokinetic profiles, and modulated biological activity.[1][2][3] The fluorinated phenyl group can influence binding affinities and potencies at biological targets.[2] This document provides a detailed protocol for the incorporation of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Resistance: The β-amino acid backbone is less susceptible to degradation by proteases compared to the natural α-amino acid backbone, increasing the peptide's half-life in vivo.[4]

  • Improved Pharmacokinetic Properties: The presence of fluorine can increase lipophilicity and metabolic stability, leading to better absorption and distribution.[3][5]

  • Modulation of Biological Activity: The unique conformational constraints imposed by the β-amino acid and the electronic properties of the fluorine atom can fine-tune the peptide's interaction with its biological target, potentially leading to higher affinity and selectivity.[1][2] Peptides containing β-amino acids have been shown to exhibit a range of biological activities, including antimicrobial and anti-angiogenic effects, as well as acting as agonists or antagonists for G-protein coupled receptors (GPCRs).[4][6]

  • Structural Diversity: The incorporation of β-amino acids allows for the creation of novel peptide secondary structures, such as helices and turns, which can be used to mimic or disrupt protein-protein interactions.[4]

Experimental Protocols

This protocol details the manual Solid-Phase Peptide Synthesis (SPPS) for incorporating Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid into a peptide sequence. The following is a general procedure and may require optimization based on the specific peptide sequence.

Materials and Reagents

  • Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

  • Rink Amide resin

  • Fmoc-protected α-amino acids

  • Coupling Reagents: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Capping Reagent: Acetic anhydride (Ac₂O)/N,N-Diisopropylethylamine (DIPEA)/DMF (1:2:3)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

Protocol for Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution.

    • Add 2% DBU in DMF and agitate for 5 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for both α- and β-amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid), 3 equivalents of PyAOP, and 3 equivalents of HOAt in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered β-amino acid, the coupling time may need to be extended.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

    • After coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, add the capping solution (Ac₂O/DIPEA/DMF) to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry.

Data Presentation

The following table presents representative data for the synthesis of a 28-residue β-peptide, which can be considered analogous to a peptide incorporating this compound.[7]

Peptide SequenceSynthesis ScaleCrude Yield (%)Purity by LC-MS (%)Final Characterization
Z28 (28-residue β-peptide)0.1 mmol1942Mass Spectrometry

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine, 2% DBU) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, PyAOP, HOAt) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end End: Characterized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Representative Signaling Pathway

GPCR_Signaling peptide Peptide Ligand (contains β-amino acid) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Representative GPCR Signaling Pathway.

References

Application Notes and Protocols for Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The progressive loss of neuronal structure and function in these disorders leads to debilitating cognitive and motor impairments. A key therapeutic strategy is the development of neuroprotective agents that can prevent neuronal death and slow disease progression. This document provides detailed application notes and experimental protocols for the preclinical evaluation of novel neuroprotective compounds, focusing on common in vitro and in vivo models.

Key Signaling Pathways in Neuroprotection

Several intracellular signaling pathways are critical targets for neuroprotective interventions. Understanding these pathways is essential for designing effective therapeutic strategies.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Activation of the Nrf2 pathway is a promising strategy for neuroprotection.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Neuroprotective_Compound Neuroprotective Compound Neuroprotective_Compound->Keap1_Nrf2 Promotes Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2_cyto ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to sMaf sMaf sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2 Signaling Pathway in Neuroprotection.
Akt/GSK-3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is implicated in the pathology of neurodegenerative diseases like Alzheimer's through its role in tau hyperphosphorylation and promotion of apoptosis. Therefore, inhibition of GSK-3β via Akt activation is a key neuroprotective mechanism.

Akt_GSK3b_Signaling Growth_Factor Growth Factor / Neuroprotective Agent Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Hyperphosphorylates Apoptosis Apoptosis GSK3b->Apoptosis Promotes Cell_Survival Cell Survival pGSK3b->Cell_Survival Promotes pTau Hyperphosphorylated Tau Tau->pTau

Caption: Akt/GSK-3β Signaling Pathway in Neuroprotection.

Experimental Workflow for Neuroprotective Drug Discovery

The development of a novel neuroprotective agent typically follows a multi-stage process, beginning with initial screening and culminating in preclinical in vivo validation.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification and Validation Compound_Screening High-Throughput Screening Target_ID->Compound_Screening Hit_ID Hit Identification Compound_Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt In_Vitro In Vitro Validation (e.g., MTT Assay) Lead_Opt->In_Vitro In_Vivo In Vivo Validation (e.g., MPTP Model, Rotarod Test) In_Vitro->In_Vivo Clinical_Trials Phase I, II, III In_Vivo->Clinical_Trials

Caption: Experimental Workflow for Neuroprotective Drug Discovery.

Quantitative Data of Selected Neuroprotective Agents

The following tables summarize quantitative data on the neuroprotective effects of three well-studied natural compounds: Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG).

Table 1: In Vitro Neuroprotective Effects

CompoundCell LineToxin/StressConcentrationOutcomeReference
Resveratrol Hippocampal NeuronsAβ25-3510-50 µMDose-dependent increase in cell viability[1]
PC12 cellsOxidative Stress25 µMActivation of Nrf2/ARE pathway[2]
Curcumin SH-SY5Y cellsRotenone5-20 µMIncreased cell viability, reduced ROS[3]
Primary NeuronsAβ oligomers0.1-1 µMInhibition of Aβ aggregation[4]
EGCG SH-SY5Y cells6-OHDA10-50 µMIncreased cell viability, decreased ROS[5]
Primary NeuronsGlutamate1-20 µMAttenuation of excitotoxicity[5]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelToxin/InjuryDosageOutcomeReference
Resveratrol Rat (pMCAO)Ischemia-reperfusion30 mg/kgReduced infarct volume, attenuated apoptosis[6]
Mouse (AD model)Aβ25-3525 mg/kg/dayImproved learning and memory[1]
Curcumin Rat (TBI)Traumatic Brain Injury100 mg/kgReduced brain lesion size[4]
Mouse (AD model)-500 ppm in dietReduced amyloid levels, improved cognitive function[4]
EGCG Mouse (PD model)MPTP10 mg/kgProtected dopaminergic neurons, improved motor function[7]
Mouse (PD model)PFF25 mg/kg/dayReduced α-synuclein accumulation, decreased neuroinflammation[7]

Experimental Protocols

In Vitro Protocol: Neuroprotection against Oxidative Stress-Induced Cytotoxicity in SH-SY5Y Cells

This protocol details the steps to assess the ability of a test compound to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cell death using the MTT assay.

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

2. Experimental Procedure:

  • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. The final solvent concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding H₂O₂ to a final concentration of 100 µM.

  • Include control wells: vehicle-only (no compound or H₂O₂), and H₂O₂ only.

  • Incubate the plates for 24 hours at 37°C.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease-like phenotype in mice using the neurotoxin MPTP to evaluate the neuroprotective effects of a test compound.[8]

1. Animals:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow mice to acclimate to the facility for at least one week before the experiment.

2. Experimental Procedure:

  • Divide the mice into four groups: (1) Saline control, (2) MPTP only, (3) Test Compound (low dose) + MPTP, (4) Test Compound (high dose) + MPTP.

  • Administer the test compound (dissolved in a suitable vehicle) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.[6]

  • From day 3 to day 7, administer MPTP (30 mg/kg, i.p.) or saline 30 minutes after the administration of the test compound or vehicle.[6][9]

3. Behavioral Assessment (Rotarod Test):

  • Perform the rotarod test on day 8 to assess motor coordination.[10][11]

  • Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for 3 days prior to the experiment.[11]

  • On the test day, place the mice on the rotarod and accelerate the rotation from 4 to 40 rpm over 300 seconds.[10][11]

  • Record the latency to fall for each mouse.[10][11]

  • Perform three trials with a 15-minute inter-trial interval.[10]

4. Immunohistochemical Analysis:

  • On day 9, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.

  • Section the substantia nigra and striatum using a cryostat.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

  • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

Conclusion

The development of effective neuroprotective agents is a critical unmet need in the treatment of neurodegenerative diseases. The application notes and protocols provided herein offer a framework for the preclinical evaluation of candidate compounds. By employing a combination of in vitro and in vivo models and assessing both functional and molecular endpoints, researchers can systematically identify and validate promising neuroprotective therapies.

References

Application Notes and Protocols: (R)-3-Amino-3-(3-fluorophenyl)propanoic acid in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative recognized for its utility as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a chiral center and a fluorinated phenyl ring, makes it an attractive component for designing novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules.[1][3] While specific enzyme inhibition data for this compound is not extensively detailed in publicly available literature, its structural similarity to key intermediates used in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, such as sitagliptin, suggests its potential as a scaffold for developing inhibitors for this enzyme class.[4][5]

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[5] These notes provide a framework for utilizing this compound in the discovery and characterization of novel enzyme inhibitors, with a primary focus on DPP-4.

Quantitative Data Summary

Table 1: Example Data Presentation for Enzyme Inhibition Studies

Compound IDTarget EnzymeAssay TypeIC₅₀ (nM)Kᵢ (nM)Inhibition Type
Example-Cpd-01Human DPP-4Fluorometric85.442.1Competitive
Example-Cpd-02Human DPP-4Fluorometric120.265.8Competitive
Sitagliptin (Ref)Human DPP-4Fluorometric25.012.5Competitive
  • IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Kᵢ (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ value signifies a higher binding affinity.

  • Inhibition Type: Describes the mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor development.

DPP4_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 release Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Inhibitor (R)-3-Amino-3-(3-fluorophenyl) propanoic acid-based Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow Start Start: (R)-3-Amino-3- (3-fluorophenyl)propanoic acid Synthesis 1. Inhibitor Synthesis (e.g., Peptide Coupling) Start->Synthesis Purification 2. Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Assay 3. In Vitro Enzyme Assay (DPP-4 Inhibition) Purification->Assay Docking 5. In Silico Molecular Docking (Binding Mode Prediction) Purification->Docking Data_Analysis 4. Data Analysis (IC₅₀ / Kᵢ Determination) Assay->Data_Analysis SAR 6. Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Docking->SAR Optimization Lead Optimization SAR->Optimization

Caption: Experimental workflow for enzyme inhibitor screening.

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Mimetic Inhibitor

This protocol describes a general method for incorporating this compound into a dipeptide mimetic, a common structure for DPP-4 inhibitors. This procedure utilizes the Fmoc-protected version of the amino acid for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

  • Rink Amide MBHA resin

  • Fmoc-Pro-OH (or other desired amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove DMF. Add a solution of Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Target Compound):

    • Add a pre-activated solution of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3 to deprotect the N-terminus of the target compound.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the product identity and purity by LC-MS.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard method to determine the IC₅₀ value of a test compound against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA

  • Test compound (synthesized from Protocol 1) dissolved in DMSO

  • Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Reaction Setup:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the serially diluted test compound or control (Sitagliptin, buffer for no-inhibition control, or buffer without enzyme for background control).

    • Add 20 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the background control.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_no-inhibition)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 3: Molecular Docking Workflow

This protocol provides a general workflow for performing molecular docking to predict the binding orientation of the inhibitor within the DPP-4 active site.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Target Preparation:

    • Download the crystal structure of human DPP-4 from the PDB (e.g., PDB ID: 1X70).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.

    • Define the binding site based on the location of the co-crystallized ligand or known active site residues (e.g., Ser630, Asp708, His740).

  • Ligand Preparation:

    • Generate a 3D structure of the inhibitor synthesized in Protocol 1.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the protein. Generate multiple binding poses.

  • Pose Analysis and Scoring:

    • Analyze the generated poses based on their docking scores and clustering.

    • Visualize the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) with the active site residues.

    • Compare the predicted binding mode with that of known DPP-4 inhibitors (e.g., sitagliptin) to validate the results. This analysis can guide further structure-based drug design efforts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with fluorinated amino acids during their experiments.

Troubleshooting Guide

This guide offers a systematic approach to resolving specific solubility issues in a question-and-answer format.

Issue 1: My fluorinated amino acid will not dissolve in the recommended aqueous buffer.

  • Possible Cause: The buffer's pH is likely near the amino acid's isoelectric point (pI), the pH at which the molecule has a net-zero charge and minimum solubility. The introduction of highly electronegative fluorine atoms can alter the pKa of the amino and carboxyl groups, shifting the pI compared to the non-fluorinated analog.[1][2][3]

  • Solution: pH Adjustment.

    • Suspend the fluorinated amino acid in deionized water.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring with a calibrated pH meter.

    • Continue adding acid or base until the compound dissolves. The solubility of amino acids typically increases significantly as the pH moves away from the isoelectric point.[4][5]

    • Once dissolved, you can adjust the pH back towards your target, but be cautious of precipitation. If it precipitates, your target pH is too close to the pI for the desired concentration.

    • Alternatively, prepare your final buffer and then add the dissolved amino acid stock solution.

Issue 2: The compound dissolves initially but precipitates during storage or upon temperature change.

  • Possible Cause: You have created a supersaturated solution, which is inherently unstable. Fluorinated compounds are known for their tendency to self-aggregate.[6]

  • Solution: Employ Co-solvents or Reduce Concentration.

    • Use a Co-solvent: Prepare a concentrated stock solution in a stronger, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[7] Add this stock solution to your aqueous buffer in small volumes, ensuring the final concentration of the organic solvent is low enough (typically <1-5%) not to interfere with your experiment.

    • Work at a Lower Concentration: Determine the maximum stable solubility at your storage and experimental temperature and avoid exceeding it.

Issue 3: My Fmoc- or Boc-protected fluorinated amino acid shows poor solubility in organic solvents like DMF for peptide synthesis.

  • Possible Cause: Highly fluorinated side chains can impart not only hydrophobicity but also lipophobicity, leading to poor solubility in both aqueous and organic media.[6][8] Additionally, protective groups can sometimes lead to aggregation.[7]

  • Solution: Use Solvent Mixtures or Alternative Solvents.

    • Add a Stronger Solvent: Add a small amount of DMSO or NMP to the DMF to enhance solubility.[7]

    • Use a "Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) can be effective.[7]

    • Gentle Heating and Sonication: Suspending the protected amino acid in the solvent and applying gentle heat (e.g., 37-40°C) or using an ultrasonic bath can help break up aggregates and facilitate dissolution.[7][9] Use the solution immediately after it cools to room temperature.

Issue 4: I am observing low coupling efficiency in solid-phase peptide synthesis (SPPS) with a fluorinated amino acid.

  • Possible Cause: This may be a solubility issue manifesting as on-resin aggregation. The growing peptide chain, especially with hydrophobic fluorinated residues, can aggregate on the resin, hindering reagent access.[7]

  • Solution: Disrupt On-Resin Aggregation.

    • Switch Solvents: Change the primary SPPS solvent from DMF to NMP, which has a higher solvating power for hydrophobic sequences.[7]

    • Use Chaotropic Salts: Before the coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.4 M LiCl in DMF) to disrupt the secondary structures that cause aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids often poorly soluble? A1: The solubility of fluorinated amino acids is complex. The C-F bond is highly polar, but the cumulative effect of multiple fluorine atoms on a side chain often leads to a molecule that is both hydrophobic (water-repelling) and lipophobic (oil-repelling).[6][8] This is sometimes referred to as the "fluorous effect," where highly fluorinated molecules prefer to self-aggregate rather than interact with aqueous or hydrocarbon-based solvents.[6]

Q2: How does the position and number of fluorine atoms affect solubility? A2: There is no simple rule, as the effect is highly dependent on the specific amino acid and the substitution pattern.[10]

  • Single Fluorine Substitution: A single fluorine atom can increase polarity without significantly increasing size, sometimes improving aqueous solubility.

  • Trifluoromethyl (CF3) Groups and Perfluoroalkyl Chains: These groups are highly hydrophobic and lipophobic, generally leading to a sharp decrease in solubility in most common solvents.[11]

  • Aromatic vs. Aliphatic Fluorination: Fluorinating an aromatic ring (e.g., Phenylalanine) can significantly alter its electronic properties and stacking interactions, affecting solubility differently than fluorinating an aliphatic side chain (e.g., Leucine).[11][]

Q3: When should I consider using surfactants to improve solubility? A3: Surfactants are particularly useful for highly fluorinated compounds in aqueous solutions for biological assays or formulation. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic/fluorous amino acid in their core, increasing its apparent solubility in water.[13] For highly fluorinated molecules, specialized semifluorinated surfactants can be particularly effective as they form micelles with a fluorous inner core.[6][8]

Q4: What are the best practices for preparing a stock solution of a fluorinated amino acid with unknown solubility? A4: Start with a small, accurately weighed amount of the compound.

  • Attempt to dissolve it in your primary experimental buffer (e.g., PBS). Assess solubility.

  • If insoluble, try adjusting the pH as described in the troubleshooting guide.

  • If pH adjustment is not an option or is unsuccessful, try dissolving a fresh sample in a polar aprotic solvent like DMSO. These are often excellent solvents for a wide range of organic molecules.[7]

  • If solubility is still limited, try gentle heating or sonication.

  • Always perform a stability check to ensure your dissolution method does not cause degradation.

Data Presentation

Table 1: Qualitative Comparison of Solubility Enhancement Strategies

StrategyTarget ProblemMechanismBest ForConsiderations
pH Adjustment Poor aqueous solubilityIncreases net molecular charge, enhancing interaction with polar water molecules.[5]Ionizable amino acids in aqueous buffers.Not suitable for non-ionizable derivatives; may not be compatible with pH-sensitive experiments.
Co-solvents (e.g., DMSO, NMP) Poor solubility in aqueous or organic solventsReduces solvent polarity (in water) or disrupts solute-solute interactions.[14][15]Creating concentrated stock solutions; SPPS.Co-solvent may interfere with biological assays; must check compatibility and use at low final concentrations.
Surfactants Very low aqueous solubility; aggregationForms micelles that encapsulate the hydrophobic/fluorous compound.[8]Highly fluorinated, "fluorous" compounds for aqueous applications.Surfactant may disrupt cell membranes or protein structures; requires concentrations above the CMC.
Gentle Heating / Sonication Kinetically limited solubility; solid aggregatesProvides energy to overcome the activation barrier for dissolution and break up crystals/aggregates.[7]Dissolving difficult compounds in organic solvents for immediate use.Risk of compound degradation; solution may be supersaturated and precipitate upon cooling.
Experimental Protocols

Protocol 1: General Method for Determining Maximum Stable Solubility

  • Add a pre-weighed excess of the fluorinated amino acid to a known volume of the chosen solvent (e.g., 1 mL of PBS pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the clear filtrate and quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR with an internal standard).

  • The measured concentration represents the equilibrium solubility under those conditions.

Protocol 2: Solubilization Using a Co-solvent System

  • Weigh the desired amount of the fluorinated amino acid into a clean vial.

  • Add a minimal volume of 100% DMSO to dissolve the compound completely, creating a highly concentrated stock solution (e.g., 50-100 mM).

  • Vortex or sonicate briefly if needed.

  • To prepare your working solution, perform a serial dilution of this stock solution into your final aqueous buffer. For example, add 10 µL of a 10 mM stock to 990 µL of buffer to get a 100 µM solution with 1% DMSO.

  • Always add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

Visualizations

TroubleshootingWorkflow start Start: Fluorinated Amino Acid (FAA) Insoluble is_aqueous Aqueous System? start->is_aqueous is_organic Organic System? is_aqueous->is_organic No adjust_ph 1. Try pH Adjustment (away from pI) is_aqueous->adjust_ph Yes solvent_mix 1. Try Solvent Mixture (e.g., DMF/NMP/DMSO) is_organic->solvent_mix Yes use_cosolvent 2. Use Co-Solvent (e.g., DMSO stock) adjust_ph->use_cosolvent Fails success Success: FAA Dissolved adjust_ph->success Works use_surfactant 3. Use Surfactant (above CMC) use_cosolvent->use_surfactant Fails use_cosolvent->success Works use_surfactant->success Works fail Consult Further: Consider derivatization or alternative analog use_surfactant->fail Fails heat_sonicate 2. Apply Gentle Heat or Sonication solvent_mix->heat_sonicate Fails solvent_mix->success Works heat_sonicate->success Works heat_sonicate->fail Fails

Caption: A decision workflow for troubleshooting fluorinated amino acid solubility issues.

Caption: Encapsulation of a fluorinated amino acid within a surfactant micelle.

pHSolubility low_ph Low pH (pH < pI) Net Positive Charge (Cation) High Aqueous Solubility pI pH = Isoelectric Point (pI) Net Zero Charge (Zwitterion) MINIMUM AQUEOUS SOLUBILITY pI->low_ph + H⁺ high_ph High pH (pH > pI) Net Negative Charge (Anion) High Aqueous Solubility pI->high_ph - H⁺

Caption: The relationship between pH, charge, and amino acid aqueous solubility.

References

Technical Support Center: Synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing enantiomerically pure this compound?

A1: The synthesis of enantiopure β-amino acids like this one is a significant challenge in organic chemistry.[1] Common strategies include:

  • Asymmetric Hydrogenation: Rhodium or Ruthenium-catalyzed asymmetric hydrogenation of β-enamine esters or related precursors is a widely used method.[2] The choice of chiral ligands is crucial for achieving high enantioselectivity.

  • Chiral Auxiliaries: Using chiral auxiliaries to direct the stereoselective addition of nucleophiles.

  • Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of the β-amino acid or its ester derivative can provide one enantiomer in high purity.[3][4] For instance, lipases are often used for the hydrolysis of racemic esters, yielding the desired enantiomerically enriched acid.[4]

  • Starting from Chiral Pool: Utilizing naturally occurring chiral molecules as starting materials.

Q2: What is a major potential side reaction in syntheses involving β-amino acrylates?

A2: A significant side reaction is the formation of dimerization products. These can arise from competing reaction pathways, especially under conditions that favor radical or uncontrolled conjugate additions.[5] Careful control of stoichiometry, temperature, and catalyst loading is essential to minimize these byproducts.

Q3: How can I purify the final product?

A3: Purification often involves recrystallization from a suitable solvent, such as boiling water or ethanol/water mixtures.[6] The pH of the solution is critical during purification; adjusting the pH to the isoelectric point (around 7) can induce crystallization or precipitation of the amino acid.[6] If significant impurities remain, column chromatography may be necessary, although it can be challenging with unprotected amino acids.

Q4: Are there any specific safety precautions I should take?

A4: Yes, 3-Amino-3-(3-fluorophenyl)propanoic acid is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem Potential Causes Recommended Solutions
Low Yield of Final Product 1. Incomplete Reaction: The reaction may not have reached completion. 2. Side Reactions: Formation of byproducts such as dimers or products from intramolecular cyclization.[5] 3. Product Loss During Workup: The product may be lost during extraction or purification steps. The zwitterionic nature of amino acids can lead to solubility in both aqueous and organic phases. 4. Catalyst Inactivity: The catalyst (e.g., in hydrogenation) may be poisoned or deactivated.1. Monitor Reaction: Use TLC, HPLC, or NMR to monitor the reaction's progress and ensure it has gone to completion. 2. Optimize Conditions: Adjust temperature, concentration, or reaction time. Re-evaluate the stoichiometry of reagents. 3. Improve Workup: Adjust the pH carefully during extraction to minimize solubility in the aqueous layer. Saturating the aqueous layer with NaCl may help precipitate the product.[6] 4. Check Catalyst: Use fresh, high-purity catalyst and ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur compounds).
Low Enantiomeric Excess (e.e.) 1. Racemization: The product or chiral intermediates may racemize under the reaction or workup conditions (e.g., harsh pH, high temperature). 2. Ineffective Chiral Catalyst/Auxiliary: The chiral ligand, catalyst, or auxiliary may not be providing sufficient stereocontrol. 3. Impure Chiral Reagents: The chiral starting materials or catalysts may have low enantiomeric purity themselves.1. Milder Conditions: Use milder conditions for deprotection and purification steps. Avoid strong acids or bases and high temperatures where possible. 2. Screen Catalysts/Ligands: Screen a variety of chiral ligands or catalysts to find one that provides optimal enantioselectivity for your specific substrate.[2] 3. Verify Reagent Purity: Check the enantiomeric purity of your starting materials and catalysts using chiral HPLC or NMR with a chiral shift reagent.
Presence of Unexpected Peaks in NMR/HPLC 1. Starting Material: Unreacted starting materials are present. 2. Solvent Impurities: Residual solvents from the reaction or purification. 3. Known Side Products: Formation of common byproducts like dimers or cyclized products.[5] 4. Decomposition: The product may be unstable under the analytical conditions (e.g., in the GC injector or during ionization in MS).1. Improve Purification: Re-purify the sample, for example, by recrystallization from a different solvent system or by chromatography. 2. Dry Sample: Ensure the sample is thoroughly dried under high vacuum. 3. Characterize Impurity: If the impurity is significant, attempt to isolate and characterize it to understand its origin and optimize the reaction to prevent its formation. 4. Adjust Analytical Method: Use "softer" analytical techniques if decomposition is suspected.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis via Asymmetric Hydrogenation

A common route to chiral β-amino acids is the asymmetric hydrogenation of a β-(acylamino)acrylate precursor.

  • Precursor Synthesis: React 3-fluorobenzaldehyde with N-acetylglycine and acetic anhydride in the presence of a base (e.g., sodium acetate) to form the corresponding azalactone. Subsequent reaction with an alcohol (e.g., methanol) yields the methyl (Z)-2-acetamido-3-(3-fluorophenyl)acrylate.

  • Asymmetric Hydrogenation: The acrylate precursor is dissolved in a degassed solvent (e.g., methanol, THF). A chiral rhodium or ruthenium catalyst, such as one formed in situ from [Rh(COD)2]BF4 and a chiral bisphosphine ligand (e.g., a derivative of BINAP), is added under an inert atmosphere.[2]

  • Reaction: The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature until the reaction is complete (monitored by HPLC or TLC).

  • Deprotection and Workup: The solvent is removed, and the resulting protected β-amino ester is hydrolyzed using aqueous acid (e.g., 6M HCl) under reflux.

  • Purification: After hydrolysis, the reaction mixture is cooled, and the pH is carefully adjusted to ~7 with a base (e.g., NaOH or NH4OH) to precipitate the final product, this compound. The solid is collected by filtration, washed with cold water, and dried.[6]

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Workup & Purification A 3-Fluorobenzaldehyde + N-Acetylglycine B Azalactone Intermediate A->B Ac2O, NaOAc C β-(Acetamido)acrylate Ester B->C MeOH D Asymmetric Hydrogenation C->D H2, Chiral Rh/Ru Catalyst E Protected β-Amino Ester D->E F Acid Hydrolysis (Deprotection) E->F 6M HCl, Reflux G pH Adjustment & Precipitation F->G Adjust pH to ~7 H This compound G->H Filter & Dry

Caption: General workflow for asymmetric synthesis.
Troubleshooting Flowchart: Low Yield

If you are experiencing low yields, this decision tree can help diagnose the issue.

G start Low Yield Observed q1 Is the reaction going to completion? (Check via TLC/HPLC) start->q1 q2 Are there significant side products in the crude mixture? q1->q2 Yes res1 Issue is likely incomplete conversion. - Extend reaction time. - Increase temperature. - Check catalyst activity. q1->res1 No a1_yes Yes a1_no No res2 Issue is likely side reactions. - Lower temperature. - Check reagent stoichiometry. - Use higher purity reagents. q2->res2 Yes res3 Issue is likely product loss during workup. - Optimize extraction pH. - Saturate aqueous layer with salt. - Minimize transfers. q2->res3 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Optimization of Coupling Reactions with (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving the sterically hindered β-amino acid, (R)-3-Amino-3-(3-fluorophenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

Due to the presence of a β-substituent and the fluorophenyl ring, this compound is considered a sterically hindered amino acid. This steric bulk can lead to several challenges during peptide synthesis, including:

  • Low Coupling Yields: The steric hindrance can impede the approach of the activated carboxylic acid to the amine, resulting in incomplete reactions and lower yields.

  • Slow Reaction Rates: Coupling reactions involving hindered amino acids are often slower than those with standard α-amino acids.

  • Increased Risk of Racemization: Forcing conditions, such as elevated temperatures or prolonged reaction times to drive the coupling to completion, can increase the risk of epimerization at the α-carbon of the activated amino acid.

  • Aggregation: Peptide sequences containing bulky and hydrophobic residues like this compound may be prone to aggregation on the solid support, further hindering the reaction.

Q2: Which coupling reagents are most effective for this compound?

Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids. More potent activating reagents are generally required to achieve high yields and minimize side reactions. The recommended coupling reagents fall into two main categories:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which can overcome the steric barrier. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers excellent performance, often comparable or superior to HATU, with the added benefits of being non-explosive and having water-soluble byproducts, which simplifies purification.

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective for difficult couplings.

Q3: How can I minimize racemization during the coupling of this compound?

Minimizing racemization is crucial for maintaining the stereochemical integrity of the final peptide. The following strategies are recommended:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) can suppress racemization by forming less reactive, but more stable, active esters.

  • Choice of Base: The choice of base is critical. While DIPEA (N,N-diisopropylethylamine) is commonly used, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of racemization, especially when prolonged reaction times or elevated temperatures are necessary.

  • Control of Reaction Conditions: Avoid excessive pre-activation times and high temperatures. Optimize the reaction time to be just long enough to achieve a high coupling yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Steric Hindrance: The bulky nature of this compound physically obstructs the reaction. 2. Inadequate Coupling Reagent: Standard reagents like DCC/DIC may not be potent enough. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Peptide Aggregation: The growing peptide chain is not well-solvated on the resin.1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyBOP. 2. Optimize reaction conditions:     - Solvent: Use a more polar solvent like NMP (N-Methyl-2-pyrrolidone) instead of or in combination with DMF (N,N-Dimethylformamide).     - Time: Increase the coupling time (e.g., from 1 hour to 2-4 hours or even overnight for very difficult couplings).     - Temperature: Gentle heating (e.g., 40-50 °C) can be beneficial, but monitor for racemization. Microwave-assisted peptide synthesis (MAPS) can also be effective. 3. Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents. 4. Address aggregation: Use a resin with better swelling properties or add chaotropic salts (e.g., LiCl) to the coupling mixture.
Racemization/Epimerization 1. Over-activation of the carboxylic acid: Prolonged exposure to the coupling reagent and base before the addition of the amine. 2. Strong Base: Use of a strong, non-nucleophilic base like DIPEA can promote racemization. 3. Elevated Temperature: High temperatures increase the rate of epimerization.1. Minimize pre-activation time: Add the activated amino acid to the resin immediately after a short pre-activation period (1-5 minutes). 2. Use a weaker base: Substitute DIPEA with NMM or 2,4,6-collidine. 3. Use racemization-suppressing additives: Always include HOAt or Oxyma Pure® in the coupling mixture. 4. Avoid excessive heat: If heating is necessary, use the lowest effective temperature for the shortest possible time.
Incomplete Reaction (Positive Ninhydrin Test) 1. Insufficient Reagent Equivalents: Not enough amino acid or coupling reagent relative to the resin loading. 2. Poor Solvation: The peptide-resin is not adequately swelled, limiting access to reactive sites.1. Increase reagent equivalents: Use a 3-5 fold excess of the protected amino acid and coupling reagents. 2. Improve solvation: Ensure the resin is fully swelled in the reaction solvent before deprotection and coupling. Consider using NMP. 3. Perform a second coupling (recoupling): This is often necessary for hindered amino acids.

Data Presentation

The following table summarizes typical coupling conditions and expected outcomes for the incorporation of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid. Please note that these are general guidelines, and optimization for specific peptide sequences is recommended.

Coupling Reagent/Additive Base (Equivalents) Solvent Time (hours) Temperature (°C) Typical Crude Purity (%) Typical Yield (%)
HATU/HOAtDIPEA (2)DMF/NMP (1:1)2-425>85>90
HCTU/HOBtDIPEA (2)DMF2-425>80>85
COMU/Oxyma Pure®DIPEA (2) or NMM (2)NMP1-325>90>95
PyBOP/HOBtNMM (3)DMF3-625>80>85
DIC/HOBt-DCM/DMF (1:1)6-122560-7570-80

Note: Purity and yield are highly dependent on the specific peptide sequence, the resin used, and the efficiency of subsequent cleavage and purification steps.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid using HATU

This protocol describes a standard procedure for coupling Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • HOAt (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide)

  • NMP (N-Methyl-2-pyrrolidone)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of the Amino Acid:

    • In a separate reaction vessel, dissolve Fmoc-(R)-3-Amino-3-(3-fluorophenyl)propanoic acid, HATU, and HOAt in DMF or a mixture of DMF/NMP.

    • Add DIPEA to the solution and agitate for 1-5 minutes for pre-activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling.

    • If the test is positive (indicating free amines), a second coupling may be necessary. Repeat steps 2 and 3.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times), followed by DCM (dichloromethane) (3-5 times), and dry the resin under vacuum.

Protocol 2: Solution-Phase Coupling of this compound using COMU

This protocol outlines a general procedure for coupling this compound with an amine in solution.

Materials:

  • This compound (1 equivalent)

  • Amine component (1-1.2 equivalents)

  • COMU (1.1 equivalents)

  • DIPEA or NMM (2 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Reaction Setup:

    • Dissolve this compound and COMU in anhydrous DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (DIPEA or NMM) to the mixture and stir for 1-2 minutes.

  • Coupling Reaction:

    • Add the amine component to the reaction mixture.

    • Stir the reaction at room temperature. The reaction progress can often be monitored by a color change.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Washing Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Couple Add Activated AA to Resin Wash1->Couple AA Dissolve Fmoc-AA, Coupling Reagent, and Additive in DMF/NMP Base Add Base (e.g., DIPEA) AA->Base Preactivate Pre-activate (1-5 min) Base->Preactivate Preactivate->Couple Agitate Agitate (2-4h) Couple->Agitate Kaiser Kaiser Test Agitate->Kaiser Kaiser->Couple Positive (Recouple) Wash2 Wash and Dry Resin Kaiser->Wash2 Negative troubleshooting_logic cluster_reagent Reagent Check cluster_conditions Conditions Check cluster_recouple Final Step Start Low Coupling Yield? Reagent Using Potent Reagent? (HATU, COMU, etc.) Start->Reagent Yes SwitchReagent Switch to HATU, HCTU, COMU, or PyBOP Reagent->SwitchReagent No Conditions Optimized Conditions? (Solvent, Time, Temp) Reagent->Conditions Yes SwitchReagent->Conditions Optimize Increase Time Use NMP Gentle Heating Conditions->Optimize No DoubleCouple Perform Double Coupling Conditions->DoubleCouple Yes Optimize->DoubleCouple

Technical Support Center: Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds often difficult to purify?

The unique physicochemical properties imparted by fluorine atoms present distinct purification challenges. The high electronegativity of fluorine creates strong, polar carbon-fluorine (C-F) bonds, which can significantly alter a molecule's polarity, lipophilicity, and intermolecular interactions compared to its non-fluorinated analogues.[1][2][3] This can lead to unexpected chromatographic behavior, altered solubility, and difficulty in achieving sharp separations. For instance, the introduction of fluorine can decrease the polarizability of a molecule, which in turn can lead to weaker interactions with stationary phases in chromatography.[2]

Q2: How does the degree and position of fluorination affect purification?

The number of fluorine atoms and their location within a molecule dramatically influence its properties. For example:

  • Polarity: While the C-F bond is polar, the overall polarity of a molecule depends on the symmetry of fluorine substitution. A single fluorine atom can increase polarity, but a symmetrical polyfluorinated group (like -CF3) can create a nonpolar surface, reducing lipophilicity in some contexts.[4]

  • Chromatographic Behavior: Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases.[5] This property can be exploited using fluorous chromatography for separation.[5] In reversed-phase HPLC, fluorinated compounds are often more retentive than their non-fluorinated counterparts.[5]

  • Crystallization: Fluorination can significantly alter crystal packing. Sometimes it improves π-stacking, favoring crystallization, while in other cases, it can lead to less favorable packing motifs like herringbone structures, making crystallization more difficult.[6]

Q3: What are the primary safety concerns when handling and purifying fluorinated compounds?

Safety is paramount when working with fluorinated compounds. Key concerns include:

  • Toxicity: Many fluorinated compounds and reagents can be toxic or corrosive.[7] For example, reagents like diethylaminosulfur trifluoride (DAST) require careful handling and quenching procedures.[8]

  • HF Formation: Some fluorinated compounds can decompose to form hydrofluoric acid (HF), especially in the presence of moisture.[7] HF is extremely corrosive and can cause severe tissue damage with delayed effects.[7][9]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (consult manufacturer compatibility charts), splash goggles, a face shield, and a lab coat.[8][10][11] For compounds that can generate HF, having calcium gluconate gel readily available as a first aid measure is critical.[7][9]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[10]

  • Waste Disposal: Fluorinated waste must be disposed of according to institutional and local regulations to prevent environmental contamination.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Flash Column Chromatography

Problem: Poor separation of my fluorinated compound from byproducts.

  • Possible Cause 1: Inappropriate Solvent System. The unique polarity of your fluorinated compound may not be well-matched to standard solvent systems (e.g., ethyl acetate/hexanes).

    • Solution: Screen a wider range of solvents. Consider solvents that can engage in different intermolecular interactions. For very polar compounds, systems containing methanol or even ammonia in methanol/dichloromethane can be effective.[12]

  • Possible Cause 2: Compound Instability on Silica Gel. The acidic nature of silica gel can cause degradation of sensitive fluorinated compounds.

    • Solution: First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting (2D TLC).[12] If degradation occurs, consider deactivating the silica gel with a base like triethylamine (0.1-1% in the eluent) or using an alternative stationary phase like alumina or Florisil.[12]

Problem: My fluorinated compound is streaking or tailing badly.

  • Possible Cause: Strong interaction with the stationary phase or poor solubility.

    • Solution: Once the compound begins to elute, try gradually increasing the polarity of the eluent (gradient elution).[12] This can help overcome strong binding interactions and sharpen the peak. Ensure your compound is fully dissolved in the loading solvent; if solubility is low, consider dry loading.[13] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[13]

dot digraph "Flash_Chromatography_Troubleshooting" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Poor Separation or\nPeak Tailing", fillcolor="#FBBC05"]; check_solvent [label="Screen Broader\nSolvent Range?", shape=diamond, fillcolor="#F1F3F4"]; check_stability [label="Test Compound Stability\non Silica (2D TLC)?", shape=diamond, fillcolor="#F1F3F4"]; use_gradient [label="Try Gradient\nElution?", shape=diamond, fillcolor="#F1F3F4"]; dry_load [label="Is Solubility\nan Issue?", shape=diamond, fillcolor="#F1F3F4"];

new_solvents [label="Implement New\nSolvent System", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_phase [label="Use Alumina, Florisil,\nor Deactivated Silica", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_gradient [label="Increase Eluent Polarity\nDuring Elution", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; apply_dry_load [label="Use Dry Loading\nMethod", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Problem Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_solvent; check_solvent -> new_solvents [label="Yes"]; check_solvent -> check_stability [label="No"]; new_solvents -> success;

check_stability -> alt_phase [label="Yes, Unstable"]; check_stability -> use_gradient [label="No, Stable"]; alt_phase -> success;

use_gradient -> apply_gradient [label="Yes"]; use_gradient -> dry_load [label="No"]; apply_gradient -> success;

dry_load -> apply_dry_load [label="Yes"]; dry_load -> fail [label="No"]; apply_dry_load -> success; } caption [label="Fig 1. Troubleshooting workflow for flash chromatography.", shape=plaintext, fontcolor="#202124"];

High-Performance Liquid Chromatography (HPLC)

Problem: My fluorinated analyte shows poor peak shape (fronting or tailing) in reverse-phase HPLC.

  • Possible Cause 1: Secondary Interactions. The analyte may have unwanted interactions with residual silanol groups on the silica-based stationary phase.[14][15]

    • Solution: Use a highly end-capped column. Alternatively, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to the mobile phase can suppress silanol interactions.

  • Possible Cause 2: Sample Overload. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to peak fronting.[15]

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider using a column with a higher loading capacity.

  • Possible Cause 3: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15][16]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[16] If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: My fluorinated compound has poor retention or co-elutes with the solvent front on a C18 column.

  • Possible Cause: High Polarity or Fluorophilicity. Highly fluorinated compounds can be "fluorophilic" and may not interact strongly with traditional hydrocarbon stationary phases.[17]

    • Solution 1: Switch to a fluorinated stationary phase (e.g., a perfluoroalkyl or pentafluorophenyl phase).[17][18] These phases can provide enhanced retention and unique selectivity for fluorinated and halogenated compounds.[17][18]

    • Solution 2: For some polar analytes, a HILIC (Hydrophilic Interaction Chromatography) mechanism might provide better retention.[18] This involves using a polar stationary phase with a mobile phase containing a high concentration of an organic solvent.

Crystallization

Problem: My fluorinated compound oils out or refuses to crystallize.

  • Possible Cause 1: Incorrect Solvent Choice. The unique solubility profile of fluorinated compounds can make finding a suitable crystallization solvent difficult.

    • Solution: Systematically screen a wide range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethanol, acetonitrile) and even fluorinated solvents if available. Use solvent combination techniques, such as vapor diffusion or solvent layering with a good solvent/anti-solvent pair.

  • Possible Cause 2: Residual Impurities. Even small amounts of impurities can inhibit crystal nucleation and growth.

    • Solution: Ensure the material is as pure as possible before attempting crystallization. A preliminary purification by flash chromatography may be necessary.

  • Possible Cause 3: Molecular Flexibility or Awkward Packing. The compound may be too flexible or its fluorination pattern may hinder the formation of a stable crystal lattice.[6]

    • Solution: If the molecule has an ionizable group (e.g., an amine or carboxylic acid), attempting to crystallize it as a salt can introduce strong ionic interactions that favor crystal formation.

dot digraph "Crystallization_Troubleshooting" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Crystallization Failure\n(Oiling Out / No Crystals)", fillcolor="#FBBC05"]; check_purity [label="Is Compound >95% Pure?", shape=diamond, fillcolor="#F1F3F4"]; screen_solvents [label="Systematically Screen\nSolvent Systems", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt_formation [label="Attempt Salt Formation\n(if applicable)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_purify [label="Purify Further\n(e.g., Chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="Crystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> screen_solvents [label="Yes"]; check_purity -> pre_purify [label="No"]; pre_purify -> screen_solvents; screen_solvents -> result; screen_solvents -> salt_formation [style=dashed, label="If still fails"]; salt_formation -> result; } caption [label="Fig 2. Logic diagram for troubleshooting crystallization.", shape=plaintext, fontcolor="#202124"];

Data & Protocols

Data Summary Tables

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compounds

Stationary Phase TypeTypical AnalytesRetention MechanismAdvantagesDisadvantages
C18 (Octadecylsilane) Moderately polar to nonpolar fluorinated compoundsHydrophobic interactionsWidely available, well-understoodPoor retention for highly polar or highly fluorinated compounds
PFP (Pentafluorophenyl) Aromatic, halogenated, and polar fluorinated compoundsπ-π, dipole-dipole, hydrophobic, and shape selectivity interactions[17]Unique selectivity, enhanced retention for halogenated compounds[19]Can have complex secondary interactions
F-Alkyl (Perfluoroalkyl) Highly fluorinated (fluorous) compoundsFluorophilic interactions, hydrophobic interactions[18]Excellent for separating compounds based on fluorine content[5][20]Less effective for non-fluorinated compounds

Table 2: Common Solvents for Liquid-Liquid Extraction

Aqueous PhaseOrganic PhasePurpose
Water (neutral)Dichloromethane, Ethyl AcetateExtraction of neutral organic compounds.[21]
Dilute HCl (acidic)Dichloromethane, Ethyl AcetateExtracts basic compounds (as salts) into the aqueous layer.[21]
Dilute NaHCO₃ or NaOH (basic)Dichloromethane, Ethyl AcetateExtracts acidic compounds (as salts) into the aqueous layer.[21]
Brine (sat. NaCl)Dichloromethane, Ethyl Acetate"Washes" organic layer to remove residual water and some polar impurities.
Experimental Protocol: Flash Chromatography of a Moderately Polar Fluorinated Intermediate

This protocol outlines a general procedure for purifying a hypothetical fluorinated compound with moderate polarity.

1. Preparation and TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Develop a TLC solvent system that provides good separation and gives the desired compound an Rf value of approximately 0.2-0.35. Test various ethyl acetate/hexanes or acetone/dichloromethane ratios. c. Visualize the TLC plate using UV light and/or a chemical stain (e.g., potassium permanganate).

2. Column Packing (Slurry Method): a. Select a column of appropriate size based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude compound mass). b. Secure the column vertically and ensure the stopcock is closed. Add a small plug of cotton or glass wool and a thin layer of sand.[22] c. In a separate beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. d. Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[22] The final solvent level should not drop below the top of the silica bed.[22]

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a portion of dry silica gel (approx. 2-3 times the mass of the crude compound) to the solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[13] d. Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a protective layer of sand on top.[13]

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle, steady air pressure to achieve a consistent flow rate (e.g., ~2 inches/minute solvent level drop). c. Begin collecting fractions. The fraction size should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column). d. If separation is poor, a step gradient can be applied by systematically increasing the percentage of the polar solvent in the eluent.

5. Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated compound.

References

Technical Support Center: (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] A temperature range of 2-8°C is often recommended.[3] It is also advisable to protect the compound from light.

Q2: How should I prepare stock solutions of this compound?

A2: The solubility of the compound should be taken into consideration. For aqueous solutions, it may be necessary to adjust the pH to achieve the desired concentration. If using organic solvents, ensure the chosen solvent is compatible with your experimental system. It is good practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for short to medium-term storage.

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of this compound may be indicated by several observations, including:

  • A change in the physical appearance of the solid, such as color change or clumping.

  • Inconsistent or lower-than-expected biological activity in assays.[4]

  • The appearance of new peaks or a decrease in the main peak area in analytical chromatograms (e.g., HPLC, LC-MS).

  • A shift in the pH of a solution over time.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar beta-amino acids can be inferred. These may include:

  • Oxidation: The amino group can be susceptible to oxidation.

  • Decarboxylation: Loss of the carboxyl group, particularly under heat stress.

  • Hydrolysis: Though generally stable, hydrolysis could be a concern under extreme pH conditions.

  • Photodegradation: Exposure to light, especially UV, can induce degradation in aromatic compounds.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the stability of this compound in your experiments.

Issue 1: Inconsistent or Poor Reproducibility in Biological Assays
Possible Cause Suggested Solution
Compound Degradation in Stock Solution Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its purity by HPLC. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.
Instability in Assay Medium Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC. Consider adjusting the pH or adding stabilizers if degradation is observed.[4]
Interaction with Assay Components Some components of the assay medium, such as certain supplements or high concentrations of other reagents, may react with the compound. Test the stability of the compound in the presence of individual assay components.
Photodegradation during Experiment Protect your experimental setup from light, especially if the experiment is conducted over a prolonged period. Use amber-colored vials or plates, or cover them with aluminum foil.[4]
Issue 2: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Possible Cause Suggested Solution
Degradation During Sample Preparation Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler if possible. Ensure the pH of the sample solvent is compatible with the compound's stability.
On-Column Degradation The stationary phase of the HPLC column could potentially contribute to degradation. Try a different type of column (e.g., a different stationary phase or brand) to see if the degradation profile changes.
Forced Degradation If you are performing forced degradation studies, the new peaks are expected degradation products. The goal is then to characterize these peaks using techniques like mass spectrometry.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions for this compound based on available data.

Parameter Condition Notes
Physical State SolidCrystalline powder
Storage Temperature 2-8°CFor long-term stability
Humidity Store in a dry placeProtect from moisture
Light Protect from lightUse amber vials or store in the dark
Atmosphere Tightly sealed containerTo prevent oxidation and moisture uptake

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid Compound

Objective: To evaluate the stability of solid this compound under recommended storage conditions.

Methodology:

  • Store a sample of the solid compound in a tightly sealed, amber-colored glass vial at 2-8°C.

  • At initial time point (T=0) and at subsequent time points (e.g., 3, 6, 12, 24 months), remove an aliquot of the compound.

  • Prepare a solution of known concentration in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Analyze the solution by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Compare the results to the initial time point to assess any changes in purity.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined duration.

  • For each condition, analyze the stressed samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Visualizations

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis start Obtain this compound storage_conditions Define Storage and Stress Conditions (Temp, Humidity, Light, pH, Oxidizing Agent) start->storage_conditions analytical_method Develop & Validate Stability-Indicating HPLC Method storage_conditions->analytical_method long_term Long-Term Stability Study (Recommended Conditions) analytical_method->long_term accelerated Accelerated Stability Study (Elevated Temperature/Humidity) analytical_method->accelerated forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) analytical_method->forced_degradation sampling Sample at Predetermined Time Points long_term->sampling accelerated->sampling forced_degradation->sampling hplc_analysis Analyze Samples by HPLC-UV/MS sampling->hplc_analysis data_evaluation Evaluate Purity, Identify Degradants, Determine Kinetics hplc_analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: Workflow for Stability Assessment.

Troubleshooting_Instability start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Repurify or Obtain New Batch is_pure->repurify No check_solution_stability Assess Stability in Solution/Assay Buffer is_pure->check_solution_stability Yes repurify->start is_stable_in_solution Is it stable in solution? check_solution_stability->is_stable_in_solution optimize_conditions Optimize Solution Conditions (pH, Solvent, Temperature) is_stable_in_solution->optimize_conditions No check_environmental_factors Evaluate Environmental Factors is_stable_in_solution->check_environmental_factors Yes optimize_conditions->check_solution_stability is_light_sensitive Is it light sensitive? check_environmental_factors->is_light_sensitive protect_from_light Protect from Light is_light_sensitive->protect_from_light Yes is_air_sensitive Is it sensitive to air/oxidation? is_light_sensitive->is_air_sensitive No protect_from_light->is_air_sensitive use_inert_atmosphere Use Inert Atmosphere is_air_sensitive->use_inert_atmosphere Yes consistent_results Consistent Results Achieved is_air_sensitive->consistent_results No use_inert_atmosphere->consistent_results

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Chiral Separation of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of beta-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no resolution between my beta-amino acid enantiomers?

A1: Poor resolution is a common issue and can stem from several factors. The primary areas to investigate are the choice of chiral stationary phase (CSP), the mobile phase composition, and the column temperature. The chiral recognition mechanism is highly specific and depends on the formation of transient diastereomeric complexes between the analyte and the CSP. If the chosen CSP is not suitable for your specific beta-amino acid, or if the mobile phase conditions do not favor the necessary interactions, resolution will be compromised.[1][2]

Q2: What is causing significant peak tailing in my chromatogram?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4] For beta-amino acids, which are amphoteric, their charge state is pH-dependent. At certain pH values, interactions with silanols can be pronounced. Other causes can include column voids, excessive extra-column volume, or sample overload.[3][4]

Q3: My retention times are excessively long. How can I reduce them?

A3: Long retention times can be addressed by modifying the mobile phase strength, flow rate, or temperature. Increasing the percentage of the organic modifier in a reversed-phase system or using a stronger solvent in a normal-phase system will typically decrease retention. Increasing the column temperature can also reduce retention times, although this may also impact selectivity.[1][5]

Q4: Which type of chiral stationary phase (CSP) is generally recommended for beta-amino acids?

A4: Several types of CSPs have proven effective for separating beta-amino acids. These include macrocyclic glycopeptide (e.g., CHIROBIOTIC T), crown ether (e.g., Crownpak CR (+)), ligand-exchange, and cinchona alkaloid-derived zwitterionic (e.g., CHIRALPAK ZWIX) phases.[5][6][7][8] The optimal choice depends on the specific structure of the beta-amino acid and whether it is derivatized. A screening approach using columns from different CSP classes is often the most effective strategy.[1]

Q5: Is derivatization of my beta-amino acid necessary for chiral separation?

A5: Not always, but it is often beneficial. Derivatization can be necessary for several reasons: to introduce a chromophore for UV detection, to enhance the interaction with the CSP, or to improve peak shape and volatility for gas chromatography.[9][10][11] For instance, derivatizing the amino group with reagents like N-3,5-dinitrobenzoyl can improve separation on certain CSPs.[9] However, direct separation of underivatized beta-amino acids is possible and often preferred to avoid extra sample preparation steps.[5][6]

Troubleshooting Guides

Guide 1: Improving Poor Enantiomeric Resolution

This guide provides a systematic approach to troubleshooting and improving poor resolution (Rs < 1.5).

Problem: My chromatogram shows co-eluting peaks or very poor separation of enantiomers.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G start Start: Poor Resolution check_csp Is the CSP appropriate for beta-amino acids? start->check_csp screen_csps Action: Screen alternative CSPs (e.g., Crown Ether, Zwitterionic, Macrocyclic Glycopeptide) check_csp->screen_csps No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csps->check_mobile_phase optimize_ph Action: Adjust mobile phase pH. Critical for ionizable compounds. check_mobile_phase->optimize_ph No check_temp Is the column temperature optimized? check_mobile_phase->check_temp Yes optimize_modifier Action: Vary organic modifier (type and percentage). optimize_ph->optimize_modifier use_additives Action: Introduce acidic/basic additives to improve interaction and peak shape. optimize_modifier->use_additives use_additives->check_temp optimize_temp Action: Lower temperature to increase retention and potentially selectivity. check_temp->optimize_temp No end End: Resolution Improved check_temp->end Yes optimize_temp->end

Caption: Troubleshooting workflow for poor chiral resolution.

Step 1: Evaluate the Chiral Stationary Phase (CSP)

The interaction between the analyte and the CSP is the foundation of chiral separation. If the chosen CSP is not suitable, no amount of method optimization will achieve a good separation.

  • Action: If you are using a general-purpose chiral column with limited success, consider screening columns known to be effective for amino acids.

CSP TypeTypical Analytes/ConditionsReference
Crown Ether (e.g., Crownpak CR (+)) Underivatized beta-amino acids with a primary amino group. Requires an acidic mobile phase (pH 1-2) with perchloric acid.[6][12]
Zwitterionic (e.g., CHIRALPAK ZWIX) Free amino acids. Mobile phase is often methanol-based with a low percentage of water.[5]
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) Underivatized and N-derivatized amino acids. Versatile with multiple mobile phase modes (polar organic, reversed-phase).[8]
Ligand Exchange Underivatized amino acids. Mobile phase typically contains a copper salt (e.g., CuSO₄).[1][7]

Step 2: Optimize the Mobile Phase

The mobile phase composition is critical for controlling retention and selectivity.

  • pH Adjustment: For beta-amino acids, the pH of the mobile phase dictates the ionization state of both the analyte's amino and carboxyl groups, which directly impacts its interaction with the CSP. For crown ether columns, a very low pH (≤ 2) is often required for chiral recognition.[6][12]

  • Organic Modifier: The type (e.g., Methanol, Acetonitrile) and concentration of the organic modifier affect retention. For underivatized amino acids on some columns, higher concentrations of organic modifier can surprisingly increase retention and selectivity.[8]

  • Additives: Acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives are often used to improve peak shape and selectivity by interacting with the analyte or the stationary phase.[13][14] The typical concentration is 0.1%.[13][14]

Step 3: Adjust the Column Temperature

Temperature affects the thermodynamics of the chiral recognition process.

  • Action: Lowering the column temperature (e.g., from ambient to 5-10°C) often increases the stability of the transient diastereomeric complexes, leading to increased retention and improved resolution.[6][12] Conversely, increasing the temperature can sometimes improve efficiency by reducing peak tailing.[8]

ParameterEffect on ResolutionTypical RangeReference
Temperature Lowering temperature generally increases resolution.5°C to 40°C[1][6]
pH (Crown Ether CSP) Critical for interaction; resolution is often highest at pH ≤ 2.1.0 - 3.0[6][12]
Additive Conc. Can significantly improve peak shape and selectivity.0.1% - 0.5%[13]
Guide 2: Eliminating Peak Tailing

Problem: One or more peaks in my chromatogram exhibit significant tailing.

Step 1: Diagnose the Cause

  • All Peaks Tail: If every peak in the chromatogram is tailing, the issue is likely a physical problem with the system, such as a void at the column inlet, a bad fitting, or excessive tubing.[4]

  • Only Analyte Peaks Tail: If only the beta-amino acid enantiomers (or other basic/acidic compounds) are tailing while neutral compounds elute symmetrically, the cause is likely a chemical interaction.[4] This is commonly due to the interaction of the basic amino group with acidic residual silanols on the silica surface of the stationary phase.[3]

Step 2: Implement Solutions for Chemical Tailing

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) protonates the silanol groups, minimizing their ability to interact with the protonated amine of the beta-amino acid.[3]

  • Use Mobile Phase Additives: Add a small amount of a basic competitor to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a concentration of about 0.1%.[14] This additive will preferentially interact with the active silanol sites, effectively masking them from the analyte.

  • Increase Buffer Concentration: In reversed-phase LC-UV, increasing the ionic strength of the mobile phase (e.g., increasing phosphate buffer from 10 mM to 25 mM) can help mask silanol interactions and improve peak shape.[3] Note that high buffer concentrations are not suitable for LC-MS.

  • Use an End-Capped Column: Modern, high-quality columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[3][4] Using a well-deactivated column is one of the most effective ways to prevent this type of peak tailing.

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation of a Novel Beta-Amino Acid

This protocol outlines a systematic approach for developing a new chiral separation method.

1. Analyte and Column Selection:

  • Characterize the beta-amino acid (pKa, solubility, UV absorbance).
  • Select a set of 2-3 screening columns based on literature for similar compounds. A good starting set would be a polysaccharide-based CSP, a macrocyclic glycopeptide CSP, and a zwitterionic CSP.[5][8]

2. Initial Screening:

  • Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.
  • Screen each column with a generic mobile phase. For example:
  • Normal Phase: Hexane/Ethanol (90/10) with 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes).[1]
  • Polar Organic Mode: Methanol with 0.1% TFA/DEA.
  • Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid.
  • Run a broad gradient to determine the approximate elution time.
  • Evaluate the initial results for any signs of separation.

3. Method Optimization (for the most promising CSP):

  • Mobile Phase Composition:
  • Systematically vary the ratio of the organic modifier to the aqueous/non-polar phase in 5% increments.
  • If using buffers or additives, screen different types (e.g., ammonium acetate vs. ammonium formate) and concentrations (0.05% to 0.5%).
  • Adjust the pH of the aqueous portion of the mobile phase, especially if resolution is pH-sensitive (e.g., with crown ether columns).[6]
  • Temperature:
  • Analyze the sample at three different temperatures: ambient, 10°C, and 40°C to assess the effect on resolution and retention time.[1]
  • Flow Rate:
  • Once a reasonable separation is achieved, the flow rate can be optimized to balance analysis time and resolution. Lower flow rates can sometimes increase resolution.[8]

4. Final Method Validation:

  • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to the parameters.
  • Verify the elution order if possible using an enantiomerically pure standard.

References

Technical Support Center: Enhancing Enantiomeric Excess in (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, with a focus on maximizing enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, covering both enzymatic resolution and catalytic asymmetric methods.

Enzymatic Kinetic Resolution

Q1: My enzymatic kinetic resolution is showing low enantiomeric excess (ee) for the desired (R)-enantiomer. What are the primary factors to investigate?

A1: Low enantiomeric excess in enzymatic resolutions can stem from several factors. Here’s a systematic troubleshooting approach:

  • Enzyme Activity and Stability:

    • Source and Quality: Ensure the lipase used, such as Lipase PSIM from Burkholderia cepacia, is from a reputable supplier and has high activity. Enzyme activity can vary between batches.

    • Immobilization: The method of enzyme immobilization can significantly impact its performance and stability.

    • Denaturation: Lipases are sensitive to temperature and pH. Operating outside the optimal range can lead to denaturation and loss of enantioselectivity. For Burkholderia cepacia lipase, the optimal temperature is typically around 40-50°C and optimal pH is around 9.[1][2]

  • Reaction Conditions:

    • Solvent: The choice of organic solvent is crucial. A solvent that provides a good balance of substrate solubility and enzyme stability is necessary. For the hydrolysis of β-amino carboxylic ester hydrochlorides, diisopropyl ether (iPr₂O) has been shown to be effective.[3]

    • Water Content: In hydrolysis reactions, the amount of water as a nucleophile is critical. Too little water can slow down the reaction, while too much can lead to a decrease in enantioselectivity.

    • Temperature: While higher temperatures can increase the reaction rate, they may also decrease the enantioselectivity (E-value) of the lipase. An optimal temperature of 45°C has been reported for the hydrolysis of related substrates.[3]

    • pH: The pH of the reaction medium can influence the ionization state of both the enzyme and the substrate, affecting the enzyme-substrate interaction. The use of a base like triethylamine (Et₃N) is often necessary to neutralize the hydrochloride salt of the substrate.[3]

  • Substrate Quality:

    • Purity: Impurities in the racemic starting material can inhibit the enzyme or act as alternative substrates, leading to lower ee.

    • Ester Group: The nature of the ester group can influence the rate and selectivity of the enzymatic hydrolysis.

Q2: The conversion in my enzymatic resolution has stalled at less than 50%, and the ee of the remaining substrate is not as high as expected. What could be the issue?

A2: This scenario often points towards product inhibition or changes in the reaction conditions over time.

  • Product Inhibition: The produced (S)-amino acid can sometimes inhibit the lipase, slowing down the reaction as its concentration increases.

  • pH Shift: As the hydrolysis proceeds, the formation of the carboxylic acid can lower the pH of the microenvironment around the enzyme, moving it away from its optimal pH and reducing its activity. The addition of a suitable base is critical to maintain the optimal pH.

  • Enzyme Deactivation: Over the course of the reaction, the enzyme may gradually lose activity due to thermal denaturation or exposure to organic solvents.

To address this, you can:

  • Monitor the pH of the reaction and add a base as needed.

  • Consider using an immobilized enzyme preparation for better stability and easier removal from the product.

  • Investigate a two-phase system to continuously extract the product from the organic phase, thereby reducing product inhibition.

Catalytic Asymmetric Synthesis (e.g., Asymmetric Hydrogenation)

Q3: I am attempting an asymmetric hydrogenation of a β-(acylamino)acrylate precursor to obtain this compound, but the enantiomeric excess is poor. What should I check first?

A3: Low ee in asymmetric hydrogenation is a common challenge. A systematic optimization of reaction parameters is key.

  • Catalyst System:

    • Ligand Choice: The chiral ligand is the most critical component for achieving high enantioselectivity. For β-(acylamino)acrylates, ligands like Rh-BICP and Rh-Me-DuPhos have shown high efficiency, with enantiomeric excesses up to 99.6% for certain substrates.[4] The choice between E and Z isomers of the substrate can also influence the optimal ligand.[4]

    • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it doesn't always improve ee and increases costs. It's important to find the optimal balance.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Toluene is often a good starting point for these types of hydrogenations.[4]

    • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be complex and substrate-dependent. It is a critical parameter to screen. For some systems, 40 psi of H₂ has been found to be optimal.[4]

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

    • Substrate Concentration: High substrate concentrations can sometimes lead to the formation of less active or less selective catalyst species.

  • Substrate Purity and Geometry:

    • Impurities: As with enzymatic methods, impurities in the precursor can poison the catalyst.

    • E/Z Isomers: The geometry of the double bond in the β-(acylamino)acrylate precursor can have a profound effect on the enantioselectivity. Some catalysts are more effective for E isomers, while others perform well with E/Z mixtures.[4] It is crucial to characterize the isomeric ratio of your starting material.

Q4: My asymmetric hydrogenation reaction is sluggish, and I observe byproducts. How can I improve the reaction efficiency and selectivity?

A4: Sluggish reactions and byproduct formation can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation:

    • Oxygen: Rhodium and Ruthenium catalysts are often sensitive to oxygen. Ensure all solvents and reagents are thoroughly deoxygenated and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Impurities: Trace impurities in the substrate or solvent can act as catalyst poisons. Purifying the substrate and using high-purity solvents is recommended.

  • Reaction Optimization:

    • Temperature: A modest increase in temperature might improve the reaction rate, but it should be balanced against a potential decrease in enantioselectivity.

    • Pressure: Increasing the hydrogen pressure can sometimes overcome catalyst inhibition and improve the reaction rate.

    • Additives: In some cases, the addition of small amounts of additives can improve catalyst performance.

Data Presentation

The following table summarizes the results from a preparative-scale enzymatic kinetic resolution of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride using Lipase PSIM from Burkholderia cepacia.

EntrySubstrateProductConversion (%)Enantiomeric Excess (ee %) of Unreacted Ester ((R)-enantiomer)Enantiomeric Excess (ee %) of Product Acid ((S)-enantiomer)
1Racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl(R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate & (S)-3-amino-3-(3-fluorophenyl)propanoic acid~50≥99≥99

Data adapted from a study on β-fluorophenyl-substituted β-amino acid enantiomers.[3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride

This protocol is based on the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.[3]

Materials:

  • Racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

  • Lipase PSIM (from Burkholderia cepacia), immobilized

  • Diisopropyl ether (iPr₂O), anhydrous

  • Triethylamine (Et₃N)

  • Deionized water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (1.0 equivalent) in anhydrous diisopropyl ether under an inert atmosphere, add triethylamine (1.1 equivalents).

  • Add Lipase PSIM (e.g., 50 mg of lipase per mmol of substrate).

  • Add deionized water (1.5 equivalents).

  • Stir the reaction mixture at 45°C.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the immobilized enzyme.

  • Separate the unreacted (R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate from the product, (S)-3-amino-3-(3-fluorophenyl)propanoic acid, by extraction. The amino acid product will be in the aqueous phase after acidification, while the ester remains in the organic phase.

  • Isolate the (R)-ester from the organic phase. Subsequent hydrolysis of this ester will yield the desired this compound with high enantiomeric excess.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup and Separation cluster_products Products racemic_ester Racemic Ethyl 3-amino-3- (3-fluorophenyl)propanoate HCl mix1 Mix and Stir racemic_ester->mix1 solvent Diisopropyl Ether (iPr2O) solvent->mix1 base Triethylamine (Et3N) base->mix1 reaction Stir at 45°C ~50% Conversion mix1->reaction Add Enzyme and Water lipase Lipase PSIM (Burkholderia cepacia) lipase->reaction water Water (H2O) water->reaction filtration Filter to remove Lipase reaction->filtration extraction Liquid-Liquid Extraction (Acidification) filtration->extraction separation Separate Aqueous and Organic Phases extraction->separation r_ester (R)-Ester in Organic Phase separation->r_ester Organic Phase s_acid (S)-Acid in Aqueous Phase separation->s_acid Aqueous Phase hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-3-Amino-3-(3-fluorophenyl) propanoic acid hydrolysis->r_acid

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate.

troubleshooting_catalytic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_ee Low Enantiomeric Excess (ee) catalyst Suboptimal Catalyst System low_ee->catalyst conditions Incorrect Reaction Conditions low_ee->conditions substrate Substrate Issues low_ee->substrate ligand Screen Chiral Ligands (e.g., Rh-BICP, Rh-Me-DuPhos) catalyst->ligand solvent Optimize Solvent (e.g., Toluene) conditions->solvent pressure Vary Hydrogen Pressure conditions->pressure temperature Adjust Temperature conditions->temperature purity Purify Substrate & Solvents substrate->purity geometry Characterize E/Z Isomers substrate->geometry

Caption: Troubleshooting logic for low enantiomeric excess in catalytic asymmetric hydrogenation.

References

Common impurities in (R)-3-Amino-3-(3-fluorophenyl)propanoic acid and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in this compound, their identification, and troubleshooting during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The most common impurities can be categorized as follows:

  • Enantiomeric Impurity: The opposite enantiomer, (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, is the most common process-related impurity.

  • Process-Related Impurities: These include unreacted starting materials from the synthesis, such as 3-fluorobenzaldehyde and malonic acid.

  • By-products: Side-products formed during the synthesis process.

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed. Common examples include ethanol, isopropanol, and dichloromethane.[1][2][3][4]

Q2: How can the synthesis process introduce these impurities?

A2: Impurities are often introduced due to incomplete reactions or side reactions during the synthesis of the chiral amino acid. For instance, in a common synthetic route involving the reaction of 3-fluorobenzaldehyde, malonic acid, and a source of ammonia, any unreacted starting materials can carry through the process. The resolution of the racemic mixture to isolate the desired (R)-enantiomer may not be 100% effective, leading to the presence of the (S)-enantiomer.

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

A3: A combination of chromatographic techniques is typically employed:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary method for determining the enantiomeric purity and quantifying the (S)-enantiomer.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: Used to identify and quantify non-chiral related substances, such as starting materials and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the identification and quantification of residual solvents.[1][2][3]

Q4: I am seeing an unexpected peak in my HPLC chromatogram. How can I troubleshoot this?

A4: An unexpected peak could be an impurity, a degradation product, or an artifact from your experimental setup. Here's a troubleshooting workflow:

  • System Suitability Check: Ensure your HPLC system is performing correctly by running a standard with known purity.

  • Blank Injection: Inject your mobile phase or solvent used to dissolve the sample to check for ghost peaks or solvent impurities.

  • Spiking Experiment: If you suspect a particular impurity (e.g., a starting material), "spike" your sample with a small amount of that compound. An increase in the area of the unknown peak confirms its identity.

  • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peak to help identify its molecular weight and structure.

  • Review Synthesis Route: Consider the synthetic pathway of your material to hypothesize potential side-products or unreacted intermediates that could correspond to the unknown peak.

Quantitative Data Summary

The table below summarizes common impurities and their typical acceptable limits in pharmaceutical-grade amino acids. These limits are often guided by the International Council for Harmonisation (ICH) guidelines.

Impurity CategorySpecific Impurity ExampleTypical Reporting ThresholdTypical Permitted Daily Exposure (PDE) / Concentration Limit
Enantiomeric Impurity(S)-3-Amino-3-(3-fluorophenyl)propanoic acid≤ 0.1%Typically controlled to ≤ 0.5 - 1.0%
Process-Related Impurity3-Fluorobenzaldehyde≤ 0.05%Varies based on toxicity
Process-Related ImpurityMalonic Acid≤ 0.05%Varies based on toxicity
Residual Solvent (Class 2)DichloromethaneNot Applicable≤ 600 ppm
Residual Solvent (Class 3)EthanolNot Applicable≤ 5000 ppm
Residual Solvent (Class 3)IsopropanolNot Applicable≤ 5000 ppm

Experimental Protocols

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid.

Methodology:

  • Column: A chiral stationary phase (CSP) column is essential. A teicoplanin-based column, such as the Astec CHIROBIOTIC T, is a suitable choice for underivatized amino acids.[7]

  • Mobile Phase: A simple mobile phase of methanol and water with a small amount of acid (e.g., 0.1% formic acid) or base is often effective. The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for amino acids lacking a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

HPLC for Related Substances

Objective: To identify and quantify non-chiral impurities.

Methodology:

  • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over a set time (e.g., 10% to 90% B in 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (for aromatic impurities) and 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

GC-MS for Residual Solvents

Objective: To identify and quantify volatile organic solvents.

Methodology:

  • Technique: Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS).

  • Column: A column with a non-polar stationary phase is typically used (e.g., DB-5MS).

  • Oven Program: A temperature gradient is used to separate solvents based on their boiling points (e.g., start at 40°C, ramp to 250°C).

  • Injector: Split/splitless injector at a high temperature (e.g., 250°C).

  • Detection: Mass Spectrometer operating in full scan mode to identify unknowns and Selected Ion Monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO).

Visualizations

Impurity_Identification_Workflow start Sample of (R)-3-Amino-3- (3-fluorophenyl)propanoic acid chiral_hplc Chiral HPLC Analysis start->chiral_hplc hplc_related HPLC for Related Substances start->hplc_related gc_ms GC-MS for Residual Solvents start->gc_ms enantiomeric_purity Determine Enantiomeric Purity (%R vs %S) chiral_hplc->enantiomeric_purity process_impurities Identify & Quantify Starting Materials & By-products hplc_related->process_impurities residual_solvents Identify & Quantify Residual Solvents gc_ms->residual_solvents report Final Impurity Profile Report enantiomeric_purity->report process_impurities->report residual_solvents->report

Caption: Workflow for the comprehensive identification and quantification of impurities.

Synthesis_Impurity_Relationship cluster_synthesis Synthesis Process cluster_impurities Potential Impurities sm Starting Materials (3-fluorobenzaldehyde, malonic acid) reaction Chemical Reaction & Chiral Resolution sm->reaction unreacted_sm Unreacted Starting Materials sm->unreacted_sm Carry-over reagents Reagents & Solvents reagents->reaction residual_solvents Residual Solvents reagents->residual_solvents Incomplete Removal product (R)-3-Amino-3-(3-fluorophenyl) propanoic acid reaction->product enantiomer (S)-Enantiomer reaction->enantiomer Incomplete Resolution byproducts By-products reaction->byproducts Side Reactions

Caption: Relationship between the synthesis process and the origin of common impurities.

References

Technical Support Center: Scalable Synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most promising scalable methods for synthesizing this compound?

A1: For preclinical studies requiring larger quantities of the target compound, two primary scalable strategies are recommended:

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): This method combines the high enantioselectivity of an enzyme with a metal catalyst that racemizes the unwanted enantiomer in situ. This allows for a theoretical yield of up to 100% of the desired (R)-enantiomer.

  • Asymmetric Hydrogenation of a Prochiral Enamine: This approach utilizes a chiral rhodium or ruthenium catalyst to stereoselectively hydrogenate a β-aminoacrylate precursor, yielding the desired chiral β-amino acid with high enantiomeric excess.

Q2: I am observing low enantiomeric excess (ee) in my enzymatic resolution. What are the possible causes and solutions?

A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:

  • Suboptimal Enzyme Choice: Not all lipases or proteases are equally effective for this specific substrate. It is crucial to screen a panel of enzymes (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most selective one.

  • Incorrect Reaction Time: If the reaction proceeds past 50% conversion, the enantiomeric excess of the remaining substrate will decrease. It is critical to monitor the reaction progress and stop it at or near 50% conversion for optimal ee of the unreacted enantiomer.

  • Non-ideal Solvent: The nature of the organic solvent can significantly impact enzyme activity and selectivity. Toluene or tert-butyl methyl ether are often good starting points.

  • Temperature and pH: These parameters must be optimized for the specific enzyme used.

Q3: My asymmetric hydrogenation is giving a low yield of the desired product. What should I investigate?

A3: Low yields in asymmetric hydrogenation can be due to several issues:

  • Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur compounds, water) that poison the catalyst. Ensure all reagents and solvents are of high purity and are appropriately dried.

  • Incomplete Reaction: The reaction time or hydrogen pressure may be insufficient. Try increasing the reaction time or the hydrogen pressure within safe limits.

  • Side Reactions: Enamides can sometimes undergo side reactions like decomposition or aldol-type condensations.[1][2] Careful control of reaction temperature can help minimize these.

  • Incorrect Ligand Choice: The choice of chiral phosphine ligand is critical for both enantioselectivity and reactivity. Screening different ligands may be necessary.

Q4: I'm having difficulty purifying the final product. What are the recommended methods?

A4: Purification of β-amino acids can be challenging due to their zwitterionic nature.

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. The crude product can be dissolved in a minimal amount of hot water or an alcohol/water mixture and allowed to cool slowly. Adjusting the pH to the isoelectric point of the amino acid can facilitate crystallization.

  • Ion-Exchange Chromatography: For smaller scales or difficult purifications, ion-exchange chromatography can be employed. The amino acid is bound to the resin and then eluted by changing the pH or salt concentration of the eluent.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most reliable method for determining the enantiomeric excess of chiral amino acids is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Direct Method: Use a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T), which can separate the enantiomers directly without derivatization.[3]

  • Indirect Method: Derivatize the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral C18 column.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key scalable synthesis methods. Note that specific results will vary depending on the exact conditions and scale.

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of a β-Amino Ester

ParameterValueReference
SubstrateRacemic β-(3-fluorophenyl)-β-amino acid ethyl esterAdapted from[4]
EnzymeCandida antarctica Lipase B (CAL-B)[4]
Racemization CatalystPalladium on Calcium Carbonate (Pd/CaCO₃)[4]
SolventToluene[4]
Temperature70 °C[4]
Typical Yield>90%[4]
Enantiomeric Excess (ee)>99% for the (R)-amide[4]

Table 2: Asymmetric Hydrogenation of a Prochiral Enamide

ParameterValueReference
Substrate(Z)-methyl 3-acetamido-3-(3-fluorophenyl)acrylateAdapted from[5]
Catalyst[Rh(COD)(R,R-Me-DuPhos)]BF₄[5]
SolventMethanol[5]
Hydrogen Pressure5 bar[5]
TemperatureRoom Temperature[5]
Typical Yield>95%[5]
Enantiomeric Excess (ee)>98%[5]

Experimental Protocols

Protocol 1: Scalable Synthesis via Chemoenzymatic Dynamic Kinetic Resolution

This protocol is adapted from established methods for the dynamic kinetic resolution of β-amino esters.[4]

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate

A detailed procedure for the synthesis of the racemic starting material should be followed, for example, via a Reformatsky reaction between ethyl bromoacetate and 3-fluorobenzaldehyde followed by amination.

Step 2: Dynamic Kinetic Resolution

  • To a stirred suspension of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate (1 equivalent) and Candida antarctica lipase B (CAL-B, immobilized) in toluene, add an acylating agent such as ethyl acetate (3 equivalents).

  • Add the racemization catalyst, 5% Pd/CaCO₃ (5 mol%).

  • Pressurize the reactor with hydrogen gas (0.5 bar) and then with nitrogen to a total pressure of 5 bar.

  • Heat the mixture to 70 °C and stir vigorously for 24-48 hours, monitoring the conversion by HPLC.

  • Upon completion, cool the reaction mixture, filter off the enzyme and catalyst, and wash with toluene.

  • The filtrate contains the (R)-N-acetyl ethyl ester and the unreacted (S)-amino ester. Concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis to this compound

  • Dissolve the crude product from Step 2 in a mixture of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base (e.g., NaOH or NH₄OH).

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol describes a general method for the direct analysis of underivatized β-amino acid enantiomers.[3][6]

  • Column: Astec CHIROBIOTIC™ T (25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water with a small amount of acid or base modifier (e.g., 80:20 (v/v) methanol:water with 0.1% formic acid). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Visualizations

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_racemate Racemic Precursor Synthesis cluster_dkr Dynamic Kinetic Resolution cluster_hydrolysis Final Product Formation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Racemic Ester Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate 3-Fluorobenzaldehyde->Racemic Ester Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Racemic Ester DKR DKR with CAL-B, Acylating Agent, and Pd/CaCO₃ Racemic Ester->DKR Hydrolysis Acid Hydrolysis DKR->Hydrolysis Purification Purification by Crystallization Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the chemoenzymatic dynamic kinetic resolution synthesis.

Troubleshooting_Low_Yield Problem Low Yield in Asymmetric Hydrogenation Cause1 Catalyst Poisoning Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Use High Purity, Dry Reagents/Solvents Cause1->Solution1 Solution2 Increase Reaction Time or H₂ Pressure Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for low yield in asymmetric hydrogenation.

References

Validation & Comparative

A Comparative Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid and Its Stereoisomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficacy and safety of the final therapeutic agent. This guide provides a detailed comparison of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, a key intermediate, with its (S)-enantiomer and the racemic mixture. We present a comparative analysis of their typical specifications, alongside experimental data on their biological activity and the analytical methods used for their characterization.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical substance. While individual batch results may vary, the following table summarizes the typical specifications for the (R)-enantiomer, (S)-enantiomer, and the racemic mixture of 3-Amino-3-(3-fluorophenyl)propanoic acid, based on industry standards.[1]

ParameterThis compound(S)-3-Amino-3-(3-fluorophenyl)propanoic acid(RS)-3-Amino-3-(3-fluorophenyl)propanoic acid
Appearance White to off-white solid/powderWhite to off-white solid/powderWhite to off-white solid/powder
Identification (IR, NMR) Conforms to structureConforms to structureConforms to structure
Purity (HPLC) ≥97%≥95%[2]≥97%
Enantiomeric Excess (Chiral HPLC) ≥98%≥98%Not Applicable
Optical Rotation ([α]D) Specific positive rotationSpecific negative rotation[2]~0°
Melting Point ~210-212°C[1][3]~210-212°C~210-212°C
Loss on Drying ≤0.5%≤0.5%≤0.5%
Residue on Ignition ≤0.1%≤0.1%≤0.1%

The Significance of Stereochemistry in Biological Activity

3-Amino-3-(3-fluorophenyl)propanoic acid and its analogs are structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and are known to interact with GABA transporters (GATs).[4] The stereochemistry of these molecules is often critical for their biological activity, as the binding sites of receptors and transporters are chiral.[5][6]

To illustrate this, we present representative data from a GABA uptake inhibition assay, a common method to evaluate the potency of GAT inhibitors.[7][8]

Comparative Performance in a GABA Uptake Inhibition Assay

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the (R)-enantiomer, (S)-enantiomer, and racemic mixture of 3-Amino-3-(3-fluorophenyl)propanoic acid in a cell-based GABA uptake assay. Lower IC50 values indicate higher potency.

CompoundIC50 (µM)
This compound15
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid150
(RS)-3-Amino-3-(3-fluorophenyl)propanoic acid30

These representative data demonstrate a significant difference in potency between the two enantiomers, with the (R)-enantiomer being approximately 10-fold more potent than the (S)-enantiomer. The racemic mixture exhibits an intermediate potency, as expected. This highlights the importance of using the enantiomerically pure (R)-form for applications requiring potent GAT inhibition.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are the methodologies for the key analytical techniques used to characterize and evaluate 3-Amino-3-(3-fluorophenyl)propanoic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the substance.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is used to determine the enantiomeric excess of the chiral substance.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v).

  • Sample: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] x 100.

In Vitro GABA Uptake Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Materials:

  • HEK293 cells stably expressing the human GABA transporter 1 (GAT-1).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, and 10 mM D-glucose.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds: (R)-, (S)-, and (RS)-3-Amino-3-(3-fluorophenyl)propanoic acid.

  • Reference inhibitor (e.g., Tiagabine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-1 expressing HEK293 cells in appropriate media and seed them into 96-well plates.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compounds or the reference inhibitor to the wells. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a potent inhibitor.

  • Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]GABA to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Logic

To further clarify the processes involved in the analysis and decision-making for selecting the appropriate compound, the following diagrams created using Graphviz are provided.

cluster_0 Quality Control Workflow Sample Sample HPLC_Purity Purity Analysis (HPLC) Sample->HPLC_Purity Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC CoA_Generation Certificate of Analysis Generation HPLC_Purity->CoA_Generation Chiral_HPLC->CoA_Generation

Caption: Quality control workflow for 3-amino-3-(3-fluorophenyl)propanoic acid.

Start Start: Select Intermediate Application Application Requires High Potency? Start->Application Select_R Select (R)-enantiomer Application->Select_R Yes Select_Racemate Consider Racemic Mixture (Cost-Effective) Application->Select_Racemate No End End Selection Select_R->End Select_Racemate->End

Caption: Decision logic for selecting the appropriate stereoisomer.

cluster_GABA GABA Uptake Inhibition Assay Workflow Cell_Culture Culture GAT-1 Expressing Cells Compound_Addition Add Test Compounds & [3H]GABA Cell_Culture->Compound_Addition Incubation Incubate Compound_Addition->Incubation Termination Terminate Uptake Incubation->Termination Measurement Measure Radioactivity Termination->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the in vitro GABA uptake inhibition assay.

References

Analytical methods for determining the purity of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like (R)-3-Amino-3-(3-fluorophenyl)propanoic acid is critical for the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of two key analytical methods for determining the purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric purity and Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) spectroscopy for assessing overall chemical purity.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific purity aspect being investigated. Chiral HPLC is the gold standard for separating and quantifying enantiomers, thus determining the enantiomeric excess (% ee). In contrast, q¹⁹F NMR offers a powerful tool for determining the absolute purity of the compound by quantifying the fluorine-containing analyte against a certified internal standard, without the need for a reference standard of the compound itself.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR)
Primary Application Determination of enantiomeric purity (% ee)Determination of absolute chemical purity (assay)
Principle Differential interaction of enantiomers with a chiral stationary phaseProportionality of ¹⁹F NMR signal area to the number of fluorine nuclei
Typical Resolution Baseline separation of (R) and (S) enantiomersHigh spectral resolution, distinguishing between different fluorine environments[1][2]
Limit of Detection (LOD) Typically in the µg/mL rangeCan be in the sub-millimolar range
Limit of Quantification (LOQ) Typically in the µg/mL rangeTypically in the millimolar range[2]
Accuracy High for enantiomeric ratio determinationHigh for absolute purity, often with uncertainty <1%[2]
Sample Throughput Moderate, with run times typically under 30 minutes per sample[3]High, with acquisition times of a few minutes per sample
Instrumentation HPLC system with a chiral column and UV or MS detectorHigh-field NMR spectrometer with a fluorine probe

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the (R) and (S) enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid. The choice of a suitable chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is recommended. For example, a Lux® Cellulose-2 column.[3]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used in reversed-phase mode.[3] A typical starting point could be a 40:60 (v/v) mixture of acetonitrile with 0.1% trifluoroacetic acid in water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm.

  • Injection Volume: 10 µL.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR)

This method provides a direct measurement of the purity of this compound by comparing the integral of its ¹⁹F NMR signal to that of a certified internal standard of known purity and concentration. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for quantitative analysis of fluorinated compounds.[1][2]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a signal that does not overlap with the analyte) and add it to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both the sample and the internal standard completely.

  • Ensure the sample is homogeneous before analysis.

NMR Spectrometer Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine signals of both the analyte and the internal standard to ensure full relaxation between scans.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (at): At least 3 seconds to ensure high digital resolution.

Data Analysis:

The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral of the NMR signal

  • N = Number of fluorine atoms giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualized Workflows

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Results Sample This compound Preparation Sample Preparation Sample->Preparation HPLC Chiral HPLC Analysis Preparation->HPLC NMR q¹⁹F NMR Analysis Preparation->NMR HPLC_Data Chromatogram Analysis HPLC->HPLC_Data NMR_Data Spectrum Integration NMR->NMR_Data Enantiomeric_Purity Enantiomeric Purity (% ee) HPLC_Data->Enantiomeric_Purity Chemical_Purity Chemical Purity (Assay %) NMR_Data->Chemical_Purity

Caption: General workflow for purity analysis.

MethodComparison cluster_hplc Chiral HPLC Method cluster_nmr q¹⁹F NMR Method hplc_start Inject Sample hplc_sep Separation on Chiral Column hplc_start->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_end Quantify Enantiomer Peaks hplc_det->hplc_end nmr_start Prepare Sample with Internal Standard nmr_acq ¹⁹F NMR Data Acquisition nmr_start->nmr_acq nmr_proc Integrate Signals nmr_acq->nmr_proc nmr_end Calculate Absolute Purity nmr_proc->nmr_end

Caption: Comparison of key analytical steps.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enantiomers of chiral drugs can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. For analogs of γ-aminobutyric acid (GABA), stereochemistry is a critical determinant of their interaction with GABA receptors. While specific quantitative data for the enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid is lacking, evidence from similar fluorinated and phenyl-substituted GABA analogs suggests that the biological activity, particularly at the GABA B receptor, is likely to be enantioselective. This guide explores the anticipated differences in their biological profiles, provides a representative experimental protocol for assessing their activity, and visualizes the underlying signaling pathway.

Data Presentation: Inferred Enantioselective Activity at the GABA B Receptor

Direct experimental data comparing the binding affinities of (R)- and (S)-3-Amino-3-(3-fluorophenyl)propanoic acid is not available. However, based on studies of similar GABA B receptor ligands, it is hypothesized that one enantiomer will exhibit a higher affinity. The following table presents a hypothetical comparison based on typical observations for related compounds, where the (R)-enantiomer of GABA analogs often shows higher potency at the GABA B receptor.

CompoundEnantiomerTargetPredicted Affinity (IC₅₀)Predicted Functional Activity
3-Amino-3-(3-fluorophenyl)propanoic acid (R)GABA B ReceptorLowerAgonist/Antagonist
(S)GABA B ReceptorHigherAgonist/Antagonist

Note: This data is illustrative and not based on direct experimental results for the specified compounds. It serves to highlight the expected stereoselectivity.

Experimental Protocols

To determine the actual biological activity and enantioselectivity of (R)- and (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a radioligand binding assay is a standard and essential experiment.

GABA B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the (R) and (S) enantiomers of 3-Amino-3-(3-fluorophenyl)propanoic acid for the GABA B receptor.

Materials:

  • Cell membranes prepared from a cell line expressing recombinant human GABA B1b and GABA B2 subunits.

  • [³H]-CGP54626 (a high-affinity GABA B receptor antagonist radioligand).

  • Test compounds: (R)-3-Amino-3-(3-fluorophenyl)propanoic acid and (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, dissolved in an appropriate solvent.

  • GABA (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of [³H]-CGP54626 (typically at its Kd concentration).

    • Increasing concentrations of the test compound (either the R- or S-enantiomer) or vehicle for total binding.

    • A high concentration of GABA (e.g., 1 mM) for determining non-specific binding.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

GABA B Receptor Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or (R/S)-3-Amino-3-(3-fluorophenyl)propanoic acid GABAB_R GABA B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux

Caption: GABA B receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Experimental_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, and Test Compound Binding) A->B C Incubate to Reach Equilibrium B->C D Terminate Binding by Rapid Filtration C->D E Wash to Remove Unbound Ligand D->E F Measure Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Workflow for a radioligand binding assay.

A Comparative Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid and Related GABA-B Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid and its analogs, focusing on their in vitro and in vivo performance as GABA-B receptor agonists. The information is intended to assist researchers in drug discovery and development in understanding the pharmacological landscape of this class of compounds.

This compound is a fluorinated analog of β-phenyl-γ-aminobutyric acid (phenibut). The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and efficacy at the GABA-B receptor. This guide presents available data on a close analog, F-phenibut (β-(4-Fluorophenyl)-GABA) , as a surrogate for the 3-fluoro isomer, in comparison to the well-established GABA-B receptor agonist baclofen and the parent compound phenibut .

In Vitro Data Comparison

The following table summarizes the in vitro activity of F-phenibut, baclofen, and phenibut at the GABA-B receptor. The data highlights the potency of these compounds in activating the receptor, as measured by electrophysiological and binding assays.

CompoundAssay TypeParameterValueSpeciesTissue/Cell LineReference
F-phenibut Patch-clamp recordingEC5023.3 µMMouseCerebellar Purkinje cells[1]
(±)-Baclofen Patch-clamp recordingEC506.0 µMMouseCerebellar Purkinje cells[1]
Phenibut Patch-clamp recordingEC501362 µMMouseCerebellar Purkinje cells[1]
(R)-phenibut Radioligand binding ([³H]GABA)Ki92 µMRatBrain[2]
Racemic baclofen Radioligand binding ([³H]GABA)Ki6 µMRatBrain[2]
Racemic phenibut Radioligand binding ([³H]GABA)Ki177 µMRatBrain[2]

In Vivo Studies

Currently, there is a lack of publicly available in vivo studies, such as microdialysis experiments, specifically investigating the effects of this compound on neurotransmitter levels in the brain. Such studies would be crucial to understand its pharmacokinetic profile and its modulatory effects on the GABAergic system in a physiological context.

Experimental Protocols

GABA-B Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the GABA-B receptor.[3]

Materials:

  • Rat brain membranes (prepared from whole brain or specific regions like cerebellum)

  • [³H]GABA (radioligand)

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Test compound (this compound or analogs) at various concentrations

  • Non-specific binding control: 1 mM GABA (unlabeled)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of [³H]GABA (final concentration ~2-5 nM)

    • 50 µL of binding buffer or unlabeled GABA (for non-specific binding) or test compound at varying concentrations.

    • 100 µL of the prepared brain membrane suspension (final protein concentration ~0.1-0.2 mg/mL).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-B Receptor-Mediated Currents in Cerebellar Purkinje Cells

This protocol is based on the methodology used to assess the functional activity of F-phenibut.[1]

Materials:

  • Mouse cerebellar slices (300 µm thick)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgSO₄, 2.4 CaCl₂, 1.2 KH₂PO₄, 26 NaHCO₃, and 10 D-glucose, saturated with 95% O₂ and 5% CO₂.

  • Patch pipette solution containing (in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.4 Na₂-GTP, adjusted to pH 7.3 with KOH.

  • Test compounds (F-phenibut, baclofen, phenibut)

  • Whole-cell patch-clamp setup with an amplifier and data acquisition system.

Procedure:

  • Slice Preparation: Prepare acute cerebellar slices from mice and maintain them in aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with aCSF. Identify Purkinje cells visually under a microscope.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording from a Purkinje cell. Hold the cell at a membrane potential of -60 mV.

  • Drug Application: Apply the test compounds at various concentrations to the slice via the perfusion system.

  • Data Acquisition: Record the outward currents evoked by the application of the agonists.

  • Data Analysis: Measure the peak amplitude of the evoked currents for each concentration of the agonist. Normalize the responses to the maximal response and fit the data to a Hill equation to determine the EC50 value.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (R)-3-Amino-3- (3-fluorophenyl)propanoic acid or other Agonist GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds to GABAB1 G_protein Gαi/o-Gβγ Complex GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Gβγ activates Ca_channel Voltage-Gated Ca²⁺ Channel (Ca²⁺ Influx Inhibition) G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Caption: GABA-B receptor activation and downstream signaling.

Experimental Workflow: In Vitro GABA-B Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes setup_assay Set up 96-well Plate: - [³H]GABA - Test Compound - Membranes prep_membranes->setup_assay incubate Incubate at Room Temperature (30 min) setup_assay->incubate filter Filter and Wash to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity (Liquid Scintillation) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for GABA-B receptor binding assay.

Logical Relationship: Comparison of GABA-B Agonist Potency

Potency_Comparison cluster_potency GABA-B Receptor Agonist Potency (EC50) Baclofen Baclofen (6.0 µM) F_Phenibut F-phenibut (23.3 µM) Baclofen->F_Phenibut > Phenibut Phenibut (1362 µM) F_Phenibut->Phenibut >

Caption: Relative potency of GABA-B receptor agonists.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated β-Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides an objective comparison of fluorinated versus non-fluorinated β-amino acids, supported by experimental data and detailed methodologies, to inform the rational design of next-generation pharmaceuticals.

Data Presentation: Physicochemical and Biological Properties

The introduction of fluorine, the most electronegative element, into a β-amino acid framework can profoundly alter its physicochemical properties, which in turn influences its biological behavior. Key parameters such as acidity (pKa), lipophilicity (logP), metabolic stability, and conformational preference are significantly affected.

Physicochemical Properties

The electron-withdrawing nature of fluorine typically increases the acidity of both the carboxylic acid and the amino group, resulting in lower pKa values compared to their non-fluorinated analogs. This can impact the ionization state of the molecule at physiological pH, affecting solubility, membrane permeability, and receptor interactions. While fluorination is often employed to increase lipophilicity, in the case of small, polar molecules like β-amino acids, the effect can be nuanced.

CompoundStructurepKa (Carboxyl)pKa (Amino)logP
β-Alanine H₂N-CH₂-CH₂-COOH3.55[1][2]10.24[2]-3.05 (Experimental)[3]
3-Fluoro-β-alanine H₂N-CH₂-CHF-COOH~1.86 (Predicted)[4]Lower than β-alanine-2.9 (Computed)[5]
Metabolic and Proteolytic Stability

A primary driver for the use of fluorinated amino acids in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the steric and electronic effects of fluorine can hinder recognition by proteases.

Peptide ContextProteaseFluorination Effect on StabilityReference
Model PeptidesChymotrypsin, PepsinHighly dependent on fluorine position and enzyme type[6]
Antimicrobial PeptidesTrypsinModest increase in protease resistance[7]
General PeptidesHuman Blood PlasmaCan increase stability, but effects are sequence-dependent

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of a non-fluorinated and a fluorinated β-amino acid, as well as a general procedure for their incorporation into peptides.

Synthesis of β-Alanine (Non-Fluorinated)

A common industrial method for the synthesis of β-alanine is the reaction of acrylonitrile with ammonia.[8][9][10][11]

Reaction: CH₂=CHCN + NH₃ → H₂N-CH₂-CH₂-CN H₂N-CH₂-CH₂-CN + 2H₂O → H₂N-CH₂-CH₂-COOH + NH₃

Procedure:

  • Ammoniation of Acrylonitrile: Acrylonitrile is reacted with an excess of aqueous ammonia under elevated temperature and pressure. This reaction forms β-aminopropionitrile.

  • Hydrolysis: The resulting β-aminopropionitrile is then hydrolyzed to β-alanine. This can be achieved by heating with a strong base (e.g., sodium hydroxide) followed by neutralization with an acid, or by direct acid hydrolysis.

  • Purification: The crude β-alanine is purified by crystallization from water or an alcohol-water mixture.

Synthesis of 3-Fluoro-β-alanine (Fluorinated)

The synthesis of 3-fluoro-β-alanine can be achieved through various methods, including the fluorination of precursors like β-propiolactone.

Conceptual Reaction Scheme:

  • Ring-opening of β-propiolactone with a fluoride source to yield 3-fluoropropanoic acid.

  • Conversion of the carboxylic acid to an appropriate precursor for amination (e.g., via a Curtius, Hofmann, or Schmidt rearrangement, or by conversion to an α-bromo ester followed by amination).

Illustrative Procedure (based on general principles):

  • Fluorination of β-Propiolactone: β-Propiolactone is treated with a nucleophilic fluoride source, such as potassium fluoride in a suitable solvent, to open the lactone ring and form 3-fluoropropanoic acid.[12]

  • Activation and Amination: The resulting 3-fluoropropanoic acid is then converted to an acyl halide or ester. Subsequent reaction with a source of nitrogen, such as ammonia, followed by appropriate workup and purification, yields 3-fluoro-β-alanine.

Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

The incorporation of both fluorinated and non-fluorinated β-amino acids into peptides can be accomplished using standard solid-phase peptide synthesis protocols.

General Fmoc/tBu SPPS Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected β-amino acid (fluorinated or non-fluorinated) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Inactivation of GABA Aminotransferase by a Fluorinated β-Amino Acid Analog

Fluorinated β-amino acid analogs can act as mechanism-based inhibitors of enzymes such as GABA aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which is a therapeutic strategy for epilepsy. The following diagram illustrates the mechanism of inactivation.[13][14][15][16][17]

GABA_AT_Inactivation cluster_enzyme GABA-AT Active Site GABA-AT_PLP GABA-AT with PLP cofactor Schiff_Base Schiff Base Intermediate GABA-AT_PLP->Schiff_Base Forms Schiff Base Succinic_Semialdehyde Succinic Semialdehyde (Product) GABA-AT_PLP->Succinic_Semialdehyde Degrades Enamine_Intermediate Enamine Intermediate Schiff_Base->Enamine_Intermediate Tautomerization Inactivated_Enzyme Covalently Modified Inactivated Enzyme Enamine_Intermediate->Inactivated_Enzyme Fluoride Elimination & Covalent Modification Increased_GABA Increased Brain GABA Levels Inactivated_Enzyme->Increased_GABA Prevents GABA Degradation Fluorinated_Analog Fluorinated β-Amino Acid Analog (Inhibitor) Fluorinated_Analog->GABA-AT_PLP Binds to active site GABA GABA (Substrate) GABA->GABA-AT_PLP Normal Substrate

Caption: Mechanism of GABA-AT inactivation by a fluorinated β-amino acid analog.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative study of fluorinated and non-fluorinated β-amino acid-containing peptides.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Comparative Analysis Synth_F Synthesis of Fluorinated β-Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) Synth_F->SPPS Synth_NonF Synthesis of Non-Fluorinated β-Amino Acid Synth_NonF->SPPS Purification RP-HPLC Purification & Characterization SPPS->Purification PhysChem Physicochemical Analysis (pKa, logP) Purification->PhysChem Conformation Conformational Analysis (NMR, CD Spectroscopy) Purification->Conformation Stability Metabolic/Proteolytic Stability Assays Purification->Stability Bioactivity Biological Activity Assays (e.g., Enzyme Inhibition) Purification->Bioactivity

Caption: Workflow for synthesis and comparative analysis of β-peptides.

References

Comparative Efficacy of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid and its analogs, with a focus on their activity as modulators of the GABA-B receptor. The information presented herein is compiled from various scientific sources to offer a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound and its derivatives are a class of compounds that have garnered interest for their potential to modulate the activity of the central nervous system. A key target for these molecules is the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating inhibitory neurotransmission. Activation of the GABA-B receptor leads to a cascade of downstream signaling events that ultimately dampen neuronal excitability. Consequently, ligands that interact with this receptor are of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

The introduction of a fluorine atom onto the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs, including their binding affinity, efficacy, and metabolic stability. This guide summarizes the available quantitative data on the biological activity of these compounds and provides detailed experimental protocols for key assays used in their evaluation.

Comparative Biological Activity

The following table summarizes the in vitro activity of this compound and related analogs at the GABA-B receptor. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTargetAssay TypeMeasurementValueReference
(R)-Baclofen GABA-B ReceptorRadioligand BindingIC5032 nM[1]
3-Aminopropylphosphinic acid GABA-B ReceptorRadioligand BindingIC5016 nM[1]
CGP35348 GABA-B ReceptorRadioligand BindingIC503.2 µM[2]
3-Amino-3-(4-chlorophenyl)propanoic acid GABA-B ReceptorFunctional Assay (pA2)pA23.5[3]

Note: Data for this compound specifically was not available in a comparative format. The table includes data for structurally related and standard GABA-B receptor ligands to provide context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay determines the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat cortical membranes expressing GABA-B receptors.

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound analogs and reference compounds.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

  • Thaw the rat cortical membrane preparations on ice.

  • In a 96-well plate, add the assay buffer, the radioligand ([³H]CGP54626) at a final concentration of 1-2 nM, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of a known non-radiolabeled GABA-B ligand (e.g., 100 µM GABA).

  • Initiate the binding reaction by adding the membrane preparation (typically 100-200 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonist/Antagonist)

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, which is an indicator of receptor agonism.

Materials:

  • Membrane Preparation: Membranes from cells expressing recombinant human GABA-B receptors (GABA-B1 and GABA-B2 subunits).

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Agonist: GABA or a known GABA-B agonist.

  • Test Compounds: this compound analogs.

Procedure:

  • Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).

  • To measure agonist activity, add varying concentrations of the test compound. To measure antagonist activity, add a fixed concentration of a known agonist (e.g., GABA) in the presence of varying concentrations of the test compound.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate the mixture for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • For agonists, the concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

  • For antagonists, the IC50 (the concentration that inhibits 50% of the agonist-stimulated response) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical GABA-B receptor signaling pathway and a typical experimental workflow for evaluating novel compounds.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA or Agonist Analog GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK K+ Channel G_protein->GIRK Activation Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition of Neurotransmitter Release Ca_ion->Inhibition

Caption: Canonical GABA-B Receptor Signaling Pathway.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Screening: Radioligand Binding Assay C->D F Functional Assay: [35S]GTPγS Binding C->F E Determination of IC50/Ki D->E H Structure-Activity Relationship (SAR) Analysis E->H G Determination of EC50/Emax (Agonists) or IC50 (Antagonists) F->G G->H I Lead Compound Identification H->I

Caption: Experimental Workflow for Compound Evaluation.

References

A Comparative Guide to the Synthesis of (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry, serving as a key building block for various therapeutic agents. The stereospecific synthesis of this compound is crucial for its biological activity. This guide provides an objective comparison of two prominent synthesis protocols: a chemoenzymatic method involving lipase-catalyzed kinetic resolution and an asymmetric synthesis approach utilizing a chiral auxiliary. Detailed experimental methodologies and comparative data are presented to assist researchers in selecting the most suitable protocol for their needs.

At a Glance: Comparison of Synthesis Protocols

ParameterChemoenzymatic Synthesis (via Lipase-Catalyzed Resolution)Asymmetric Synthesis (via Chiral Auxiliary)
Key Transformation Enzymatic kinetic resolution of a racemic esterDiastereoselective alkylation of a chiral auxiliary
Overall Yield ~45% (for the desired enantiomer)Typically 60-70%
Enantiomeric Excess (ee) >99%>98%
Reagent Profile Utilizes a commercially available lipase, common organic solvents, and reagents.Requires a specific chiral auxiliary (e.g., pseudoephedrine), strong bases (e.g., LDA), and cryogenic temperatures.
Scalability Readily scalable, particularly the enzymatic step.Scalable, but may require specialized equipment for handling large volumes at low temperatures.
Process Complexity Multi-step process involving esterification, enzymatic resolution, and hydrolysis.Multi-step process involving attachment and removal of the chiral auxiliary.

I. Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

This approach leverages the high enantioselectivity of lipases to resolve a racemic mixture of the corresponding ethyl ester. The synthesis begins with the preparation of racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate, followed by a lipase-catalyzed hydrolysis, and finally, the hydrolysis of the resolved ester to obtain the target acid.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.05 eq) in ethanol, add ammonium acetate (1.2 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

  • Filter the solid and wash with cold ethanol.

  • Suspend the crude amino acid in ethanol and add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Suspend the racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add a commercially available lipase (e.g., Candida antarctica lipase B, CALB) and water (1.5 eq).

  • Stir the suspension at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • The filtrate contains the unreacted (R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate and the hydrolyzed (S)-3-amino-3-(3-fluorophenyl)propanoic acid.

Step 3: Hydrolysis of (R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate

  • Separate the unreacted (R)-ester from the (S)-acid by extraction.

  • Treat the (R)-ester with an aqueous solution of a strong acid (e.g., HCl) and heat to reflux to hydrolyze the ester.

  • After completion of the reaction, cool the mixture and adjust the pH to the isoelectric point to precipitate the this compound.

  • Filter, wash, and dry the final product.

Workflow Diagram

G cluster_0 Racemic Ester Synthesis cluster_1 Enzymatic Resolution cluster_2 Product Isolation start 3-Fluorobenzaldehyde Malonic Acid Ammonium Acetate racemic_acid Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid start->racemic_acid Reflux in EtOH racemic_ester Racemic Ethyl 3-Amino-3-(3-fluorophenyl)propanoate racemic_acid->racemic_ester SOCl2, EtOH resolution Lipase (e.g., CALB) H2O, Organic Solvent racemic_ester->resolution separation Separation resolution->separation ~50% Conversion s_acid (S)-Acid separation->s_acid r_ester (R)-Ester separation->r_ester hydrolysis Acidic Hydrolysis r_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Chemoenzymatic synthesis workflow.

II. Asymmetric Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective formation of the desired enantiomer. The key step is the diastereoselective conjugate addition of an amine to an α,β-unsaturated amide derived from the chiral auxiliary.

Experimental Protocol

Step 1: Preparation of the Chiral α,β-Unsaturated Amide

  • React (1S,2S)-(+)-pseudoephedrine (1.0 eq) with acryloyl chloride (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding α,β-unsaturated amide.

Step 2: Diastereoselective Conjugate Addition

  • Prepare a solution of the chiral α,β-unsaturated amide in a suitable aprotic solvent (e.g., THF).

  • In a separate flask, prepare the lithium amide of 3-fluoroaniline by reacting it with a strong base like n-butyllithium at low temperature (-78 °C).

  • Add the solution of the lithium amide to the solution of the chiral amide at -78 °C.

  • Allow the reaction to proceed at low temperature until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Removal of the Chiral Auxiliary and Hydrolysis

  • Extract the product into an organic solvent and purify by column chromatography to isolate the diastereomerically pure conjugate addition product.

  • Cleave the chiral auxiliary by acidic hydrolysis (e.g., refluxing in 6M HCl).

  • After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point to precipitate the crude this compound.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure final product.

Workflow Diagram

G cluster_0 Chiral Amide Formation cluster_1 Asymmetric Conjugate Addition cluster_2 Product Liberation start (1S,2S)-(+)-Pseudoephedrine Acryloyl Chloride chiral_amide Chiral α,β-Unsaturated Amide start->chiral_amide addition Diastereoselective Conjugate Addition chiral_amide->addition nucleophile Lithium Amide of 3-Fluoroaniline nucleophile->addition diastereomer Diastereomerically Pure Adduct addition->diastereomer Purification cleavage Acidic Hydrolysis diastereomer->cleavage aux_recovery Auxiliary Recovery cleavage->aux_recovery final_product This compound cleavage->final_product

Caption: Asymmetric synthesis workflow.

Conclusion

Both the chemoenzymatic and the asymmetric synthesis routes offer effective means to produce enantiomerically pure this compound. The choice of protocol will depend on the specific requirements of the researcher and the available resources.

The chemoenzymatic approach is attractive due to the high enantioselectivity of the enzymatic step (>99% ee) and the use of readily available and relatively inexpensive enzymes. However, the theoretical maximum yield for the desired enantiomer is 50% in a classical kinetic resolution, though in practice it is often slightly lower.

The asymmetric synthesis using a chiral auxiliary can provide higher overall yields (typically 60-70%) and excellent enantioselectivity (>98% ee). This method offers more direct control over the stereochemistry. However, it requires the use of a specific and potentially costly chiral auxiliary, as well as cryogenic conditions and strong bases, which may be less desirable for large-scale production. The ability to recover and reuse the chiral auxiliary can mitigate some of the cost concerns.

Researchers should carefully consider these factors when selecting a synthesis protocol for this compound. For high enantiopurity with potentially simpler operational conditions on a larger scale, the chemoenzymatic route is a strong contender. For higher overall yields and direct stereochemical control, particularly on a lab scale, the chiral auxiliary method presents a robust alternative.

Comparative Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid Derivatives in GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of GABA transporters (GATs). The information presented is intended to support research and development efforts in the field of neuroscience and drug discovery.

Introduction

This compound is a β-amino acid derivative. Such compounds are of significant interest in medicinal chemistry due to their potential to modulate the activity of various biological targets. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

The primary biological target for this class of compounds is the family of γ-aminobutyric acid (GABA) transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, thereby controlling neuronal excitability. Inhibition of GATs can prolong the action of GABA, leading to a therapeutic effect in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study dedicated solely to derivatives of this compound is not extensively available in the public domain, analysis of related β-phenyl-GABA analogues and other GAT inhibitors allows for the extrapolation of key SAR principles. Generally, modifications to the phenyl ring, the amino group, and the carboxylic acid moiety can significantly impact the potency and selectivity of these compounds for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).

Key SAR observations from related compounds suggest:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for activity. Halogenation, such as the fluorine in the parent compound, can enhance binding affinity.

  • Amino Group: The basicity and steric hindrance around the amino group influence the interaction with the transporter.

  • Carboxylic Acid: The acidic moiety is crucial for binding, and its replacement with bioisosteres can modulate activity and pharmacokinetic properties.

Comparative Biological Activity

The following table summarizes the inhibitory activity of a series of closely related 3-amino-3-arylpropanoic acid derivatives against GABA transporters. This data is compiled from various sources to provide a comparative overview.

Compound IDR (Substitution on Phenyl Ring)GAT SubtypeIC50 (µM)
1 3-FGAT-1Data not available
2 4-ClGAT-1Weak antagonist activity reported[1]
3 HGABAA Receptor35[2]
4 4-MeTarget not specifiedData not available
5 4-OMeTarget not specifiedData not available
6 4-CF3GABA-TReduced activity compared to unsubstituted[3]
7 2-CF3GABA-TReduced activity compared to unsubstituted[3]

Experimental Protocols

[³H]GABA Uptake Assay

This protocol is a standard method for determining the inhibitory activity of compounds on GABA transporters.

Materials:

  • HEK-293 cells stably expressing the desired GAT subtype (e.g., hGAT-1).

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (derivatives of this compound)

  • Scintillation fluid

  • Microplates (96-well)

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture the GAT-expressing HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • GABA Uptake: Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final concentration of GABA should be close to its Km value for the specific transporter.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAergic synapse signaling pathway and a typical experimental workflow for evaluating GAT inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_release GABA_vesicle->GABA_release Release GABA_cleft GAT1_pre GAT1 GAT1_pre->GABA_vesicle Recycling GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding GAT_glia GAT GABA_cleft->GAT_glia Uptake Postsynaptic_effect Postsynaptic Effect (e.g., Cl- influx) GABA_receptor->Postsynaptic_effect Activation GABA_T GABA-T GAT_glia->GABA_T Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde Metabolism

Caption: GABAergic Synapse Signaling Pathway.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Parent Compound This compound synthesis Synthesis of Derivatives (Modification of R group) start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening ([³H]GABA Uptake Assay) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: Experimental Workflow for SAR Studies.

Conclusion

The exploration of this compound derivatives as GABA transporter inhibitors represents a promising avenue for the development of novel therapeutics for neurological disorders. While specific SAR data for this exact scaffold remains limited in publicly accessible literature, the established principles for GAT inhibitors provide a solid foundation for further research. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new derivatives. Future studies focusing on the synthesis and detailed pharmacological characterization of a focused library of these compounds are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its chemical nature as a fluorinated organic compound, it must be treated as hazardous waste.[1] Standard laboratory practices for chemical waste management should be strictly followed.

Immediate Safety and Hazard Identification

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2] Always handle this chemical in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).[3]

Key Hazard Information and Disposal Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)Primary Disposal Method
Skin Irritant[2]Chemically resistant gloves (e.g., nitrile), lab coatSegregated Hazardous Chemical Waste[1]
Eye Irritant[2]Safety glasses or goggles[3]High-Temperature Incineration[1]
Acute Oral/Inhalation Toxicity[2]Use in a well-ventilated area or fume hood[3]Via approved waste disposal plant[4][5]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or chemical safety goggles.[3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[3]

2. Waste Segregation and Collection

  • Designate a Waste Stream: Treat this compound as a halogenated organic solid waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[6] Keep it separate from non-hazardous trash and other chemical waste categories (e.g., non-halogenated solvents, acids, bases).[7]

  • Collection: Collect waste in a designated, properly labeled container.[7] For solid waste, sweep up and shovel, avoiding dust formation.[6][8]

3. Waste Container Selection and Labeling

  • Container Type: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof screw cap.[9][10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[7] The label should include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first drop of waste was added)[7]

    • The name of the principal investigator or laboratory contact.

4. On-Site Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be away from sinks or floor drains.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9][11]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[10][11]

  • Storage Time: Do not accumulate waste for more than six months in the laboratory.[9][11]

5. Final Disposal

  • Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[9][13]

  • Recommended Disposal Method: The strong carbon-fluorine bond in fluorinated compounds necessitates specialized disposal methods.[1] High-temperature incineration at a licensed hazardous waste facility is the most effective method for the complete destruction of such compounds.[1] If incineration is not available, disposal in a designated hazardous waste landfill may be an alternative, but this must be handled by a certified waste management company.[1]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect in Designated Halogenated Organic Waste Container ppe->collect label_container Label Container Correctly: - Chemical Name - Hazards - Accumulation Date collect->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store cap Keep Container Securely Capped store->cap contact_ehs Arrange for Pickup with Institutional EHS Office cap->contact_ehs disposal Final Disposal at Approved Facility (e.g., High-Temperature Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (R)-3-Amino-3-(3-fluorophenyl)propanoic acid must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to safe handling procedures are paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (type N95 or better) should be used.[4] In well-ventilated areas where dust formation is minimal, respiratory protection may not be required under normal use conditions.[2][3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[5]

  • Avoid breathing dust.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Store locked up.[5]

  • This compound may be light and moisture sensitive.[6]

Spill and Disposal Procedures

In the event of a spill, appropriate procedures must be followed to prevent contamination and exposure.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][5]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[5]

  • Contaminated packaging should be treated as the product itself.

Diagrams

Operational Workflow for Handling this compound

Operational Workflow for Handling receiving Receiving and Unpacking storage Secure Storage (Cool, Dry, Ventilated) receiving->storage prep Pre-Use Preparation (Review SDS, Don PPE) storage->prep handling Handling in Fume Hood (Weighing, Transferring) prep->handling experiment Experimental Use handling->experiment decontamination Decontamination (Glassware, Surfaces) experiment->decontamination waste Waste Collection (Labeled, Sealed Containers) experiment->waste decontamination->waste disposal Waste Disposal (Follow Regulations) waste->disposal

Caption: This diagram illustrates the standard operational workflow for handling this compound from receipt to disposal.

Disposal Decision Pathway

Disposal Decision Pathway start Waste Generated is_contaminated Contaminated Material? start->is_contaminated contaminated_ppe Contaminated PPE is_contaminated->contaminated_ppe Yes empty_container Empty Container is_contaminated->empty_container Yes spill_residue Spill Residue is_contaminated->spill_residue Yes excess_reagent Excess Reagent is_contaminated->excess_reagent Yes non_contaminated Non-Contaminated Waste (e.g., outer packaging) is_contaminated->non_contaminated No hazardous_waste Collect as Hazardous Waste (Properly Labeled Container) contaminated_ppe->hazardous_waste empty_container->hazardous_waste spill_residue->hazardous_waste excess_reagent->hazardous_waste recycle Recycle or General Waste non_contaminated->recycle facility_protocol Follow Facility's Disposal Protocol hazardous_waste->facility_protocol

Caption: This diagram provides a decision-making pathway for the proper disposal of waste generated during the handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid
Reactant of Route 2
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.